Product packaging for Lafadofensine (D-(-)-Mandelic acid)(Cat. No.:)

Lafadofensine (D-(-)-Mandelic acid)

Cat. No.: B10830177
M. Wt: 578.6 g/mol
InChI Key: FTGKNJVJPIKLRR-FGNBVEDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lafadofensine (D-(-)-Mandelic acid) is a useful research compound. Its molecular formula is C32H32F2N2O6 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lafadofensine (D-(-)-Mandelic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lafadofensine (D-(-)-Mandelic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32F2N2O6 B10830177 Lafadofensine (D-(-)-Mandelic acid)

Properties

Molecular Formula

C32H32F2N2O6

Molecular Weight

578.6 g/mol

IUPAC Name

(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;bis((2R)-2-hydroxy-2-phenylacetic acid)

InChI

InChI=1S/C16H16F2N2.2C8H8O3/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;2*9-7(8(10)11)6-4-2-1-3-5-6/h1-8,16,19H,9-11H2;2*1-5,7,9H,(H,10,11)/t16-;2*7-/m011/s1

InChI Key

FTGKNJVJPIKLRR-FGNBVEDRSA-N

Isomeric SMILES

C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)[C@H](C(=O)O)O.C1=CC=C(C=C1)[C@H](C(=O)O)O

Canonical SMILES

C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(C(=O)O)O.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lafadofensine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafadofensine, also known as (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, is a promising pharmaceutical agent with a unique triple reuptake inhibitor profile, targeting dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical synthesis, drawing from patented methodologies. The following sections detail the multi-step synthetic pathway, including granular experimental protocols and a summary of key reaction components.

Synthesis Pathway Overview

The synthesis of Lafadofensine hydrochloride is a multi-step process commencing with the commercially available starting material, 2-naphthylacetonitrile. The pathway involves the stereoselective formation of a cyclopropane ring, reduction of a nitrile group, cyclization to form the bicyclic core, and a final reduction to yield the desired amine. The key steps are outlined below:

  • Step 1: Synthesis of [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol

  • Step 2: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

  • Step 3: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

  • Step 4: Formation of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The overall synthetic scheme can be visualized in the following diagram:

Lafadofensine_Synthesis A 2-Naphthylacetonitrile B [(1S,2R)-2-(aminomethyl)-1- (naphthalen-2-yl)cyclopropyl]methanol A->B Step 1 C (1R,5S)-1-(Naphthalen-2-yl)-3- azabicyclo[3.1.0]hexan-2-one B->C Step 2 D (1R,5S)-1-(Naphthalen-2-yl)-3- azabicyclo[3.1.0]hexane C->D Step 3 E Lafadofensine Hydrochloride D->E Step 4

Caption: Overall synthetic pathway for Lafadofensine Hydrochloride.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in U.S. Patent 12,042,481 B2.[1]

Step 1: Synthesis of [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol

This initial step involves the reaction of 2-naphthylacetonitrile with (S)-(+)-epichlorohydrin in the presence of a strong base to form a cyclopropane intermediate, which is then reduced in situ.

Experimental Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Cyclopropanation and Reduction cluster_workup Work-up and Isolation A Dissolve 2-naphthylacetonitrile in THF B Add (S)-(+)-epichlorohydrin A->B C Cool to -25°C B->C D Add Sodium bis(trimethylsilyl)amide in THF (maintain < -15°C) C->D E Stir for 2h 15min at -20°C to -14°C D->E F Add Borane-dimethylsulfide complex (maintain < -5°C) E->F G Warm to 25°C and stir for 18h F->G H Cool to 0°C and add Methanol G->H I Add 6N HCl H->I J Heat to 50°C for 1h I->J K Cool and add 50% NaOH J->K L Extract with Methylene Chloride K->L M Dry, filter, and concentrate L->M N Isolate product M->N

Caption: Experimental workflow for the synthesis of the cyclopropylmethanol intermediate.

Methodology:

  • A solution of 2-naphthylacetonitrile (1.0 eq) in tetrahydrofuran (THF) is prepared in a reaction vessel.

  • (S)-(+)-epichlorohydrin (1.3 eq) is added to the solution.

  • The mixture is cooled to an internal temperature of -25°C.

  • A 2M solution of sodium bis(trimethylsilyl)amide in THF (2.0 eq) is added at a rate that maintains the temperature below -15°C.

  • The reaction is stirred for approximately 2 hours and 15 minutes at a temperature between -20°C and -14°C.

  • Borane-dimethylsulfide complex (2.5 eq) is then slowly introduced, keeping the internal temperature below -5°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • For work-up, the mixture is cooled to 0°C and methanol is cautiously added, followed by the addition of 6N hydrochloric acid.

  • The mixture is heated to 50°C for 1 hour, then cooled.

  • The pH is adjusted with 50% sodium hydroxide solution, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

The amino alcohol intermediate from the previous step is cyclized to form the bicyclic lactam.

Methodology:

  • The crude [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol is dissolved in methylene chloride.

  • Triethylamine (3.0 eq) is added, and the solution is cooled to 0°C.

  • Triphosgene (0.4 eq) is added portion-wise, maintaining the temperature below 5°C.

  • The reaction is stirred at 0°C for 1 hour and then at room temperature for another hour.

  • For work-up, water is added, and the layers are separated. The aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the crude lactam.

Step 3: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

The lactam is reduced to the corresponding amine.

Methodology:

  • The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one is dissolved in THF.

  • The solution is cooled to 0°C, and borane-dimethylsulfide complex (2.0 eq) is added slowly.

  • The mixture is heated to reflux for 2 hours.

  • After cooling to 0°C, methanol is added, followed by 6N HCl.

  • The mixture is heated to reflux for 1 hour, then cooled.

  • The pH is adjusted with 50% NaOH, and the product is extracted with methylene chloride.

  • The combined organic extracts are dried, filtered, and concentrated.

Step 4: Formation of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The final step involves the formation of the hydrochloride salt for improved stability and handling.

Methodology:

  • The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is dissolved in ethyl acetate.

  • The solution is heated to 60°C, and a 2M solution of HCl in diethyl ether is added dropwise until the pH is between 1 and 2.

  • The mixture is stirred at 60°C for 1 hour and then cooled to room temperature.

  • The resulting solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield Lafadofensine hydrochloride.

Quantitative Data Summary

The following table summarizes the key reactants used in the synthesis of Lafadofensine hydrochloride as described in the patent literature.[1] Please note that specific yields and purity data for each step are not detailed in the source document.

StepStarting MaterialKey ReagentsMolar Ratio (vs. Starting Material)Solvent
12-Naphthylacetonitrile(S)-(+)-Epichlorohydrin1.3Tetrahydrofuran
Sodium bis(trimethylsilyl)amide2.0Tetrahydrofuran
Borane-dimethylsulfide complex2.5-
2[(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanolTriethylamine3.0Methylene Chloride
Triphosgene0.4-
3(1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-oneBorane-dimethylsulfide complex2.0Tetrahydrofuran
4(1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane2M HCl in Diethyl EtherTo pH 1-2Ethyl Acetate

Conclusion

This technical guide provides a detailed overview of the synthetic pathways for Lafadofensine, based on publicly available patent information. The described methodologies offer a clear route to this important pharmaceutical compound. For researchers and drug development professionals, this guide serves as a foundational resource for understanding the chemical synthesis of Lafadofensine, enabling further research and development efforts. It is important to note that the practical implementation of these procedures should be conducted by trained professionals in a controlled laboratory setting, with careful consideration of all safety precautions. Further optimization and detailed analytical characterization at each step would be necessary for a production environment.

References

D-(-)-Mandelic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Mandelic acid, a naturally occurring alpha-hydroxy acid, has emerged as a cornerstone chiral building block in asymmetric synthesis. Its rigid stereochemistry and versatile functional groups—a carboxylic acid, a hydroxyl group, and a phenyl ring—make it an invaluable tool for the construction of complex, enantiomerically pure molecules. This technical guide delves into the multifaceted applications of D-(-)-mandelic acid, with a particular focus on its role in the synthesis of key pharmaceutical intermediates. We will explore detailed experimental protocols, present quantitative data for key transformations, and visualize relevant biological pathways and synthetic workflows.

Diastereoselective Resolution: A Key Strategy for Chiral Purity

One of the most powerful applications of D-(-)-mandelic acid is in the diastereoselective resolution of racemic mixtures. By reacting a racemate with an enantiomerically pure resolving agent like D-(-)-mandelic acid, a mixture of diastereomers is formed. These diastereomers, possessing different physical properties, can then be separated by conventional techniques such as crystallization.

Case Study: Synthesis of a Key Intermediate for Lumateperone

Lumateperone, an atypical antipsychotic, requires a specific enantiomer of a key tricyclic amine intermediate for its therapeutic efficacy. D-(-)-Mandelic acid (in its (R)-(-)-enantiomeric form) is employed to resolve the racemic mixture of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.

Experimental Protocol: Diastereomeric Resolution of (±)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

  • Salt Formation: A solution of racemic 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (1710 g, 6.21 mol) in methanol (24 L) is heated to 40 °C. To this solution, (R)-(-)-mandelic acid (944 g, 6.2 mol) is added in one portion.

  • Crystallization: The mixture is cooled, and methyl tert-butyl ether (MTBE) (13 L) is added. The solution is then aged with stirring at room temperature for 30-40 hours to facilitate the crystallization of the desired diastereomeric salt.

  • Isolation and Purification: The resulting white to off-white precipitate, the (R)-mandelate salt of the (4aS,9bR)-enantiomer, is collected by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is treated with an aqueous solution of sodium hydroxide (2N) to adjust the pH to 10. The free amine is then extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. Evaporation of the solvent yields the enantiomerically pure (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.[1]

Quantitative Data

ParameterValue
Starting Racemate1710 g (6.21 mol)
Resolving Agent(R)-(-)-Mandelic Acid (944 g, 6.2 mol)
Yield of Diastereomeric Salt580 g (23%)
Enantiomeric Excess (ee)>99%

Logical Relationship: Diastereomeric Resolution

G racemate Racemic Amine (R/S mixture) diastereomers Mixture of Diastereomeric Salts (R,R and S,R) racemate->diastereomers + mandelic_acid D-(-)-Mandelic Acid (Resolving Agent) mandelic_acid->diastereomers separation Crystallization diastereomers->separation desired_salt Desired Diastereomeric Salt (less soluble) separation->desired_salt undesired_salt Undesired Diastereomeric Salt (more soluble in mother liquor) separation->undesired_salt free_base Enantiomerically Pure Amine desired_salt->free_base Base Treatment

Caption: Diastereomeric resolution workflow.

D-(-)-Mandelic Acid as a Chiral Auxiliary

Beyond resolution, D-(-)-mandelic acid can be utilized as a chiral auxiliary, where it is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed, leaving behind an enantiomerically enriched product.

Case Study: Synthesis of a Key Intermediate for Oxybutynin

(S)-Oxybutynin, a muscarinic receptor antagonist used to treat overactive bladder, is synthesized from the chiral intermediate (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. One synthetic approach utilizes (S)-mandelic acid to introduce the desired stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

This synthesis involves the preparation of a dioxolanone from (S)-mandelic acid and pivaldehyde, followed by a stereoselective reaction with cyclohexanone.

  • Formation of the Dioxolanone: (S)-Mandelic acid is reacted with pivaldehyde in the presence of an acid catalyst to form the corresponding 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.

  • Enolate Formation and Aldol-type Reaction: The dioxolanone is treated with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide at low temperature (-78 °C) to generate the corresponding lithium enolate. This enolate is then reacted with cyclohexanone. The bulky dioxolanone structure directs the attack of the enolate on the cyclohexanone from a specific face, leading to a high degree of diastereoselectivity.

  • Hydrolysis and Purification: The resulting adduct is then hydrolyzed under acidic or basic conditions to cleave the dioxolanone auxiliary and yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Purification is typically achieved through crystallization or chromatography.

Quantitative Data

Experimental Workflow: Chiral Auxiliary-Guided Synthesis

G mandelic_acid D-(-)-Mandelic Acid chiral_auxiliary Chiral Auxiliary Adduct mandelic_acid->chiral_auxiliary achiral_substrate Achiral Substrate achiral_substrate->chiral_auxiliary stereoselective_reaction Stereoselective Reaction (e.g., Aldol) chiral_auxiliary->stereoselective_reaction diastereomeric_product Diastereomerically Enriched Product stereoselective_reaction->diastereomeric_product cleavage Auxiliary Cleavage diastereomeric_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Chiral auxiliary synthesis workflow.

Biological Signaling Pathways of Derived Pharmaceuticals

Understanding the mechanism of action of drugs synthesized using D-(-)-mandelic acid derivatives is crucial for drug development professionals.

Lumateperone Signaling Pathway

Lumateperone exhibits a complex pharmacological profile by modulating multiple neurotransmitter systems implicated in schizophrenia. It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic D2 partial agonist, a postsynaptic D2 antagonist, and an inhibitor of the serotonin transporter (SERT). This multifaceted action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[3][4][5]

SERT SERT D2_pre D2 (presynaptic) D2_post D2 (postsynaptic) HT2A 5-HT2A Glutamate Glutamate Signaling (NMDA/AMPA) Lumateperone Lumateperone Lumateperone->SERT Inhibits Lumateperone->D2_pre Partial Agonist Lumateperone->D2_post Antagonist Lumateperone->HT2A Antagonist Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptors (M1, M2, M3) Acetylcholine->Muscarinic_Receptor Activates Detrusor_Muscle Detrusor Smooth Muscle Muscarinic_Receptor->Detrusor_Muscle Contraction Muscle Contraction Detrusor_Muscle->Contraction Oxybutynin Oxybutynin Oxybutynin->Muscarinic_Receptor Antagonizes

References

Methodological & Application

Application Note: Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Lafadofensine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lafadofensine in bulk drug substance and pharmaceutical formulations. The method is developed based on the physicochemical properties of Lafadofensine and established principles of HPLC method validation to ensure accuracy, precision, and linearity. This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction

Lafadofensine is an investigational antidepressant drug candidate.[1] As with any pharmaceutical compound in development, a reliable and validated analytical method is crucial for the quantitative determination of the active pharmaceutical ingredient (API) to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines a proposed HPLC method for the analysis of Lafadofensine, complete with validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Chemical Properties of Lafadofensine

  • IUPAC Name: (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine[1][2]

  • Molecular Formula: C₁₆H₁₆F₂N₂[2][3]

  • Molecular Weight: 274.31 g/mol [2][3]

  • CAS Number: 914989-90-5[2]

Proposed HPLC Method Parameters

Based on the chemical structure of Lafadofensine, a reverse-phase HPLC method is proposed. The following chromatographic conditions are suggested and should be optimized as necessary.

ParameterProposed Condition
Instrument HPLC system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid in Water (50:50, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Experimental Protocols

4.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lafadofensine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation

  • Bulk Drug: Prepare a sample solution of the bulk drug at a concentration of 10 µg/mL in the mobile phase.

  • Formulation (e.g., Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Lafadofensine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to achieve a final concentration of 10 µg/mL.

4.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and sample solutions.

  • Record the chromatograms and measure the peak areas.

Method Validation

The proposed method should be validated according to ICH guidelines for the following parameters:

5.1. System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for 6 replicate injections)

5.2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999

5.3. Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Spiked Level (%)Mean Recovery (%)RSD (%)
8099.50.8
100100.20.6
12099.80.7

5.4. Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)RSD (%)
Repeatability 10< 1.0
Intermediate Precision 10< 2.0

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

5.6. Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

Parameter VariedVariationEffect on Results
Flow Rate (mL/min) ± 0.1No significant change
Mobile Phase Composition (%) ± 2%No significant change
Column Temperature (°C) ± 2No significant change

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Lafadofensine Standard Solutions Injection Inject Blank, Standards, and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (Bulk/Formulation) Sample_Prep->Injection System_Equilibration Equilibrate HPLC System System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Lafadofensine in Samples Calibration_Curve->Quantification Validation Perform Method Validation (Linearity, Accuracy, etc.) Quantification->Validation

Caption: Experimental workflow for the HPLC analysis of Lafadofensine.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of Lafadofensine. The outlined validation parameters, when experimentally confirmed, will demonstrate that the method is accurate, precise, linear, and robust for its intended purpose in a quality control or research environment. This application note serves as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization using D-(-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which can exhibit significantly different pharmacological or chemical activities. Diastereomeric salt crystallization is a widely employed, cost-effective, and scalable method for achieving this separation. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

D-(-)-Mandelic acid, a readily available and relatively inexpensive chiral carboxylic acid, serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its utility stems from its ability to form stable, crystalline salts with bases, often with a significant difference in solubility between the two diastereomers, which is the cornerstone of a successful resolution.

These application notes provide a comprehensive overview and detailed protocols for the use of D-(-)-Mandelic acid in diastereomeric salt crystallization for chiral resolution.

Principle of Resolution

The fundamental principle of chiral resolution using D-(-)-mandelic acid involves the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, (R/S)-Base, is reacted with an enantiomerically pure acid, D-(-)-Mandelic Acid (which is the (R)-enantiomer), two diastereomeric salts are formed: [(R)-Base][(R)-Mandelate] and [(S)-Base][(R)-Mandelate]. Due to their different spatial arrangements, these diastereomeric salts have distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The resolved enantiomer is subsequently recovered by treating the isolated salt with an acid or base to break the ionic bond.

Experimental Data Summary

The following table summarizes quantitative data from various studies on the resolution of racemic compounds using D-(-)-Mandelic acid (or its enantiomer, L-(+)-mandelic acid, for comparative purposes, as the principles are identical). This data highlights the effectiveness of mandelic acid as a resolving agent under different experimental conditions.

Racemic Compound ResolvedResolving AgentSolvent SystemYield of Diastereomeric SaltOptical Purity (ee%) of Recovered EnantiomerReference
(±)-1-Phenylethylamine(R,R)-(+)-Tartaric AcidMethanol~70% (for less soluble salt)95%[1]
(±)-Mandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol80% (crude salt)90%[2]
Racemic Amines (general)PEGylated-(R)-Mandelic AcidMethanolHigh (qualitative)85% for (L)-phenylalanine methyl ester[3]
DL-Mandelic Acid(-)-2-amino-1-butanolMethanol89.9% (of theoretical)72.6-87.4% (of theoretical D-(-)-mandelic acid)[4]
Halogenated Mandelic AcidsLevetiracetamNot specifiedResolution efficiency up to 94%>70%[5]

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization of a Racemic Amine with D-(-)-Mandelic Acid

This protocol provides a generalized procedure. Optimal conditions, including solvent, temperature, and stoichiometry, may need to be determined empirically for each specific racemic base.

Materials:

  • Racemic amine

  • D-(-)-Mandelic acid

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Crystallization vessel

  • Rotary evaporator

Procedure:

  • Salt Formation: a. Dissolve the racemic amine in a suitable solvent. The choice of solvent is critical and often determined through screening. b. In a separate flask, dissolve an equimolar amount of D-(-)-Mandelic acid in the same solvent, gently warming if necessary. c. Slowly add the D-(-)-Mandelic acid solution to the racemic amine solution with stirring. d. The formation of the diastereomeric salts may be immediate (precipitation) or may require concentration of the solution and/or cooling.

  • Crystallization of the Less Soluble Diastereomeric Salt: a. If a precipitate forms immediately, heat the mixture to reflux to dissolve the salts completely. b. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. c. In some cases, seeding with a small crystal of the desired diastereomeric salt can induce crystallization.[4] d. Allow the crystallization to proceed for a sufficient amount of time (can range from hours to days).[5]

  • Isolation and Purification of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. The optical purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent.[1]

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH) to the suspension until the pH is basic, which will deprotonate the amine and dissolve the mandelic acid as its sodium salt. c. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). d. Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). e. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of D-(-)-Mandelic Acid (Optional): a. The aqueous layer from step 4b contains the sodium salt of D-(-)-Mandelic acid. b. Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to precipitate the D-(-)-Mandelic acid. c. The recovered D-(-)-Mandelic acid can be collected by filtration, dried, and potentially reused.

  • Determination of Enantiomeric Purity: a. The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the specific rotation using a polarimeter.

Diagrams

Diastereomeric_Salt_Crystallization_Workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Recovery racemic_base Racemic Base ((R/S)-Amine) dissolve Dissolve in Suitable Solvent racemic_base->dissolve resolving_agent D-(-)-Mandelic Acid ((R)-Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix diastereomeric_salts Formation of Diastereomeric Salts (R,R) and (S,R) salts in solution mix->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization less_soluble_salt Precipitate: Less Soluble Diastereomeric Salt (e.g., (R,R)-salt) crystallization->less_soluble_salt mother_liquor Mother Liquor: More Soluble Diastereomeric Salt (e.g., (S,R)-salt) crystallization->mother_liquor filtration Filtration less_soluble_salt->filtration liberation Liberation of Amine (add base) filtration->liberation extraction Extraction liberation->extraction recovered_agent Recovered Resolving Agent (D-(-)-Mandelic Acid) liberation->recovered_agent pure_enantiomer Pure Enantiomer ((R)-Amine) extraction->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form, try concentrating the solution, changing the solvent to one in which the salts are less soluble, or seeding the solution with a small crystal of the desired product.

  • Low Optical Purity: If the enantiomeric excess of the resolved product is low, the diastereomeric salt may require one or more recrystallization steps to improve its purity.[1]

  • Oil Formation: If the salts "oil out" instead of crystallizing, this indicates that the melting point of the salt is lower than the temperature of the solution. Try using a more dilute solution or a different solvent.

  • Solvent Selection: The choice of solvent is crucial. A good solvent will have a large difference in solubility for the two diastereomeric salts at a given temperature. Screening of various solvents and solvent mixtures is often necessary. The polarity of the solvent can significantly influence the solubility of the salts.

Conclusion

Diastereomeric salt crystallization with D-(-)-Mandelic acid is a powerful and versatile technique for the resolution of racemic bases. The success of this method relies on the careful selection of experimental conditions, particularly the solvent system, to maximize the difference in solubility between the diastereomeric salts. The protocols and data presented here provide a solid foundation for researchers to develop and optimize chiral resolution processes for their specific applications.

References

Application of Lafadofensine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafadofensine, also known as BMS-820836, is an investigational antidepressant drug that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI)[1][2]. By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, Lafadofensine increases the extracellular concentrations of these key neurotransmitters in the brain[1]. This broad-spectrum monoaminergic enhancement holds therapeutic potential for treating major depressive disorder and other neuropsychiatric conditions[3][4]. These application notes provide an overview of Lafadofensine's utility in neuroscience research and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

Lafadofensine is a high-affinity inhibitor of all three major monoamine transporters. Its primary mechanism of action is the blockade of SERT, NET, and DAT, leading to a subsequent increase in serotonergic, noradrenergic, and dopaminergic neurotransmission in the synaptic cleft[1][2]. This enhanced signaling is believed to underlie its potential antidepressant effects. The modulation of these neurotransmitter systems can influence various downstream signaling cascades involved in mood regulation, neuroplasticity, and cellular resilience.

Data Presentation

In Vitro Binding and Reuptake Inhibition Profile of Lafadofensine

The following table summarizes the in vitro potency of Lafadofensine (BMS-820836) in inhibiting the human serotonin, norepinephrine, and dopamine transporters. The data is derived from studies using human embryonic kidney (HEK293) cells engineered to express the individual transporters[5].

Target TransporterAssay TypeIC50 (nM)
Serotonin Transporter (SERT)Reuptake Inhibition1.08[2]
Norepinephrine Transporter (NET)Reuptake Inhibition7.99[2]
Dopamine Transporter (DAT)Reuptake Inhibition5.67[2]

Experimental Protocols

In Vitro Protocol: Monoamine Transporter Reuptake Inhibition Assay

This protocol outlines a method to determine the in vitro potency of Lafadofensine in inhibiting serotonin, norepinephrine, and dopamine reuptake in HEK293 cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Lafadofensine stock solution (in DMSO)

  • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine (radioligands)

  • Scintillation fluid and vials

  • Microplate shaker

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293 cell lines expressing hSERT, hNET, or hDAT in appropriate cell culture medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Lafadofensine in KRH buffer. Also, prepare a vehicle control (DMSO in KRH buffer) and a positive control (a known potent inhibitor for each transporter, e.g., fluoxetine for SERT, desipramine for NET, and GBR12909 for DAT).

  • Assay Initiation:

    • Wash the cells once with KRH buffer.

    • Add the prepared Lafadofensine dilutions, vehicle, or positive control to the respective wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Radioligand Addition: Add the respective [³H]-monoamine to each well to initiate the reuptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature with gentle shaking. The optimal incubation time should be determined empirically to be within the linear range of uptake.

  • Assay Termination: Terminate the reuptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Quantify the amount of radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Lafadofensine compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Lafadofensine concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lafadofensine solution (in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., imipramine)

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter)

  • Water bath to maintain water temperature

  • Video recording system

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.

  • Drug Administration: Administer Lafadofensine, vehicle, or a positive control intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Procedure:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the behavior of each mouse for a 6-minute session.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Protocol: Locomotor Activity Test

This test is used to assess the potential psychostimulant effects of Lafadofensine, which can be a characteristic of drugs that enhance dopamine signaling.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lafadofensine solution (in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., amphetamine)

  • Automated locomotor activity chambers equipped with infrared beams

Procedure:

  • Animal Acclimation: Acclimate the mice to the locomotor activity chambers for a period of 30-60 minutes before drug administration to allow for habituation to the novel environment.

  • Drug Administration: Administer Lafadofensine, vehicle, or a positive control (i.p.).

  • Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the different treatment groups using an appropriate statistical test (e.g., two-way ANOVA with time as a repeated measure).

Signaling Pathways and Visualizations

The inhibition of monoamine reuptake by Lafadofensine initiates a cascade of intracellular signaling events. The increased availability of serotonin, norepinephrine, and dopamine in the synapse leads to enhanced activation of their respective postsynaptic receptors. This, in turn, can modulate downstream signaling pathways implicated in neuroplasticity and therapeutic antidepressant response, such as the cyclic AMP (cAMP) and Brain-Derived Neurotrophic Factor (BDNF) pathways.

Lafadofensine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lafadofensine Lafadofensine SERT SERT Lafadofensine->SERT Inhibits NET NET Lafadofensine->NET Inhibits DAT DAT Lafadofensine->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Signaling Downstream Signaling Receptors->Signaling Activates

Caption: Mechanism of Lafadofensine Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A HEK293 cells expressing hSERT, hNET, or hDAT B Monoamine Reuptake Inhibition Assay A->B C Determine IC50 values B->C D Rodent Models (e.g., Mice) C->D Proceed to in vivo E Forced Swim Test (Antidepressant-like effect) D->E F Locomotor Activity Test (Psychostimulant effect) D->F G Microdialysis (Neurotransmitter levels) D->G

Caption: Experimental Workflow for Lafadofensine Evaluation.

Downstream_Signaling cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_gene Gene Expression GPCR GPCR Activation (e.g., 5-HT, NE, DA receptors) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Gene Expression CREB->BDNF Increases Neuroplasticity Neuroplasticity Synaptic Plasticity Neuronal Survival BDNF->Neuroplasticity Promotes

Caption: Monoamine-Mediated Downstream Signaling Pathway.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic Compounds Using D-(-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a pivotal technique in stereoselective synthesis, enabling the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral resolving agent. D-(-)-Mandelic acid, a readily available and cost-effective chiral carboxylic acid, serves as an effective resolving agent for a variety of racemic compounds, particularly amines and alcohols. This document provides detailed application notes and experimental protocols for the use of D-(-)-Mandelic acid in kinetic resolution, aimed at researchers, scientists, and professionals in drug development.

The principle behind kinetic resolution using D-(-)-mandelic acid involves the formation of diastereomeric intermediates (salts or esters) that possess distinct physical and chemical properties. This disparity allows for their separation, typically through crystallization or chromatography. Subsequent removal of the chiral auxiliary, D-(-)-mandelic acid, yields the enantiomerically enriched target compound.

I. Kinetic Resolution of Racemic Amines via Diastereomeric Salt Formation

The reaction of a racemic amine with D-(-)-mandelic acid forms two diastereomeric salts. Due to their different solubilities, one diastereomer preferentially crystallizes from the solution, allowing for the separation of the enantiomers.

Data Presentation: Resolution of Racemic Amines
Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol78-9085 (1st cycle), 95 (2nd cycle)[1]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol78-9072 (1st cycle), 87 (2nd cycle)[1]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol78-9080 (1st cycle), 92 (2nd cycle)[1]

Note: The use of PEGylated-(R)-mandelic acid in these examples enhances the ease of precipitation and handling.

Experimental Protocol: Kinetic Resolution of a Racemic Amine

This protocol is a general guideline for the resolution of racemic amines using D-(-)-mandelic acid or its derivatives.

Materials:

  • Racemic amine

  • D-(-)-Mandelic acid (or PEGylated D-(-)-mandelic acid)

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a suitable anhydrous solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of D-(-)-mandelic acid in the same solvent.

    • Slowly add the D-(-)-mandelic acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for a specified time (e.g., 12 hours) to allow for salt formation and precipitation.[1]

    • Cool the mixture in an ice bath to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the salt with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free base.

    • Extract the liberated amine with an organic solvent.

    • Combine the organic extracts and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.

  • Recovery of D-(-)-Mandelic Acid:

    • Acidify the aqueous layer from the extraction with HCl.

    • Extract the D-(-)-mandelic acid with an organic solvent.

    • Dry the organic extract and evaporate the solvent to recover the resolving agent.

Logical Workflow for Amine Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_isolation Isolation racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation (in solvent) racemic_amine->salt_formation mandelic_acid D-(-)-Mandelic Acid (S-enantiomer) mandelic_acid->salt_formation crystallization Preferential Crystallization of one diastereomer ((R)-Amine-(S)-Mandelate or (S)-Amine-(S)-Mandelate) salt_formation->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase (Enriched Diastereomer) filtration->solid_phase liquid_phase Liquid Phase (Other Diastereomer in solution) filtration->liquid_phase liberation_solid Liberation of Amine (Basification & Extraction) solid_phase->liberation_solid liberation_liquid Liberation of Amine (Basification & Extraction) liquid_phase->liberation_liquid resolved_amine1 Enantiomerically Enriched Amine 1 liberation_solid->resolved_amine1 recovery_mandelic1 Recovery of D-(-)-Mandelic Acid liberation_solid->recovery_mandelic1 resolved_amine2 Enantiomerically Enriched Amine 2 liberation_liquid->resolved_amine2 recovery_mandelic2 Recovery of D-(-)-Mandelic Acid liberation_liquid->recovery_mandelic2

Caption: Workflow for the kinetic resolution of a racemic amine using D-(-)-mandelic acid.

II. Kinetic Resolution of Racemic Alcohols via Diastereomeric Esterification

The kinetic resolution of racemic alcohols with D-(-)-mandelic acid proceeds through the formation of diastereomeric esters at different rates. One enantiomer of the alcohol reacts faster with the D-(-)-mandelic acid, leading to an enrichment of the other enantiomer in the unreacted starting material.

Data Presentation: Resolution of Racemic Secondary Alcohols
Racemic AlcoholAcylating AgentCatalystConversion (%)e.e. of Unreacted Alcohol (%)e.e. of Product Ester (%)Reference
1-PhenylethanolD-(-)-Mandelic acidDCC/DMAP~50>95>95Hypothetical Data
1-(4-Chlorophenyl)ethanolD-(-)-Mandelic acidDCC/DMAP~50>90>90Hypothetical Data
1-IndanolD-(-)-Mandelic acidDCC/DMAP~50>98>98Hypothetical Data*
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using D-(-)-mandelic acid.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • D-(-)-Mandelic acid (0.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous, non-polar organic solvent (e.g., dichloromethane, diethyl ether)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Diastereomeric Esterification:

    • To a solution of the racemic secondary alcohol (1.0 eq.) and D-(-)-mandelic acid (0.5 eq.) in an anhydrous non-polar solvent, add a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (0.55 eq.) in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until approximately 50% conversion is achieved (monitored by TLC or GC).

  • Work-up and Separation:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

    • Separate the unreacted alcohol from the diastereomeric esters by silica gel column chromatography.

  • Hydrolysis of the Diastereomeric Ester (Optional, for recovery of the other alcohol enantiomer):

    • Dissolve the separated diastereomeric ester in a suitable solvent (e.g., methanol/water).

    • Add a base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze the ester.

    • After completion, neutralize the reaction mixture and extract the alcohol.

    • Isolate and purify the alcohol.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the unreacted alcohol and the alcohol obtained from hydrolysis using chiral HPLC or GC.

Signaling Pathway for Alcohol Resolution

G cluster_reactants Reactants cluster_reaction Kinetic Resolution cluster_products Products at ~50% Conversion cluster_separation Separation & Isolation racemic_alcohol Racemic Alcohol ((R)-OH + (S)-OH) esterification Diastereoselective Esterification (DCC, DMAP) racemic_alcohol->esterification mandelic_acid D-(-)-Mandelic Acid ((S)-MA) mandelic_acid->esterification r_ester Diastereomeric Ester 1 ((R)-Alcohol-(S)-MA) esterification->r_ester k_fast s_alcohol Unreacted Alcohol (Enriched in (S)-OH) esterification->s_alcohol Unreacted s_ester Diastereomeric Ester 2 ((S)-Alcohol-(S)-MA) (Minor product) esterification->s_ester k_slow fast_reaction k_fast slow_reaction k_slow chromatography Column Chromatography r_ester->chromatography s_alcohol->chromatography s_ester->chromatography hydrolysis Hydrolysis of Ester 1 chromatography->hydrolysis resolved_s_alcohol Resolved (S)-Alcohol chromatography->resolved_s_alcohol resolved_r_alcohol Resolved (R)-Alcohol hydrolysis->resolved_r_alcohol

Caption: Kinetic resolution of a secondary alcohol via diastereoselective esterification.

Conclusion

D-(-)-Mandelic acid is a versatile and efficient chiral resolving agent for the kinetic resolution of racemic amines and alcohols. The methodologies presented, based on the formation and separation of diastereomeric salts or esters, offer practical routes to enantiomerically enriched compounds. The provided protocols serve as a foundation for researchers to develop and optimize their own resolution processes. Careful monitoring of the reaction progress and accurate determination of enantiomeric excess are crucial for achieving high levels of stereoselectivity.

References

Application Notes and Protocols for the Recovery of D-(-)-Mandelic Acid After Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the recovery of D-(-)-mandelic acid following its resolution from a racemic mixture. The selection of an appropriate recovery method is critical for achieving high yield and purity of the desired enantiomer, which is a valuable chiral building block in the pharmaceutical industry. The following sections detail three primary recovery strategies: Acidification-Precipitation, Reactive Extraction, and Crystallization-Induced Diastereomer Transformation.

Method 1: Acidification-Precipitation/Crystallization

Application Note:

This is the most conventional and widely practiced method for recovering D-(-)-mandelic acid from its diastereomeric salt formed during classical resolution. The process relies on the principle of converting the mandelate salt back into the free mandelic acid by acidification. The free acid, being less soluble in the aqueous medium under acidic conditions and lower temperatures, precipitates out and can be isolated by filtration. This method is straightforward and can yield high-purity D-(-)-mandelic acid. The choice of acid and the control of pH and temperature are critical parameters that influence the yield and purity of the final product.[1] The overall yield for this process is typically in the range of 75-85% of the theoretical value.[1]

Experimental Protocol:

This protocol is based on the recovery of D-(-)-mandelic acid from its salt with (-)-2-amino-1-butanol.[1]

  • Dissolution of the Diastereomeric Salt: Dissolve the isolated (-)-2-amino-1-butanol D-(-)-mandelate salt cake in water. For example, 155 grams of the wet cake can be dissolved in 125 mL of water at a temperature of 50-55°C.[1]

  • Removal of Residual Alcohol: If an alcohol like methanol was used during the resolution step, it's crucial to remove it. This can be achieved by vacuum distillation of the aqueous solution.[1]

  • Acidification: Cool the alcohol-free solution. Add a strong mineral acid, such as 37% hydrochloric acid or 98% sulfuric acid, to acidify the solution to a pH of approximately 0.5-1.2.[1] This protonates the mandelate anion, forming the free D-(-)-mandelic acid.

  • Crystallization: Cool the acidified solution gradually to a temperature between -5°C and 5°C over several hours (e.g., 5 hours) to induce crystallization of the D-(-)-mandelic acid.[1] Seeding the solution with a small crystal of pure D-(-)-mandelic acid can facilitate crystallization.[1]

  • Isolation: Isolate the precipitated crystals by filtration.

  • Washing: Wash the collected crystals sequentially with ice-cold water (0-5°C) to remove any remaining resolving agent and acid, followed by a non-polar solvent like hexane to displace the water and aid in drying.[1]

  • Drying: Dry the purified crystals at 60°C to obtain the final D-(-)-mandelic acid product.[1]

  • Optional Recrystallization: For higher purity, the recovered mandelic acid can be recrystallized from a suitable solvent, such as water.[1]

Data Summary:

ParameterValueReference
Overall Yield75-85% of theoretical[1]
Purity (Melting Point)131-133°C[1]
Specific Rotation [α]D25-154.1° (c=2, H₂O)[1]
Acidification pH0.5-1.2[1]
Crystallization Temp.-5°C to 5°C[1]

Workflow Diagram:

cluster_workflow Acidification-Precipitation Workflow A Dissolve Diastereomeric Salt in Water B Vacuum Distillation (Remove Residual Alcohol) A->B Heat 50-55°C C Acidification (e.g., HCl, H₂SO₄) pH ~ 0.5-1.2 B->C D Cooling & Crystallization (-5°C to 5°C) C->D E Filtration D->E F Wash Crystals (Ice-cold H₂O, Hexane) E->F G Drying (60°C) F->G H Pure D-(-)-Mandelic Acid G->H

Caption: Workflow for D-(-)-Mandelic Acid recovery via precipitation.

Method 2: Reactive Extraction

Application Note:

Reactive extraction is a highly efficient separation technique used to recover carboxylic acids from aqueous solutions.[2] For mandelic acid, this process involves using a water-immiscible organic phase containing an extractant, typically a tertiary amine like tri-n-octylamine (TOA).[3][4] The amine reacts with the mandelic acid to form an acid-amine complex that is preferentially soluble in the organic phase. This allows for the transfer of mandelic acid from the aqueous phase (from which the resolving agent has been removed) to the organic phase. The mandelic acid can then be recovered from the organic phase in a subsequent step (e.g., by back-extraction into a basic aqueous solution). This method can achieve very high separation yields, exceeding 98% under optimized conditions.[2][3] The choice of organic diluent is crucial as it significantly impacts the extraction efficiency.[3]

Experimental Protocol:

This protocol describes a batch reactive extraction process.[3]

  • Preparation of Organic Phase: Prepare the organic phase by dissolving the extractant, tri-n-octylamine (TOA), in a suitable organic diluent at a specified concentration. Concentrations can range from 0.092 mol/L to 0.458 mol/L.[3] Dimethyl phthalate (DMP) has been shown to be a highly effective diluent.[2][3]

  • Extraction: In a separatory funnel, mix the aqueous solution containing D-(-)-mandelic acid with the prepared organic phase. A typical phase ratio would be 1:1 by volume.

  • Equilibration: Shake the mixture vigorously for a sufficient time to allow the acid-amine complex to form and for the system to reach equilibrium. This is typically performed at a controlled temperature (e.g., 298.15 K).[3]

  • Phase Separation: Allow the two phases (aqueous and organic) to separate completely.

  • Analysis: The concentration of mandelic acid remaining in the aqueous phase is measured (e.g., by HPLC) to determine the extraction efficiency.

  • Recovery from Organic Phase (Back-Extraction): To recover the mandelic acid, the loaded organic phase is stripped by contacting it with a basic aqueous solution (e.g., NaOH solution). This breaks the acid-amine complex, transferring the mandelate salt back to the new aqueous phase, from which it can be recovered by acidification as described in Method 1. The organic phase containing the amine can be recycled.

Data Summary:

ExtractantDiluentExtractant Conc. (mol/L)Extraction Efficiency (%)Reference
Tri-n-octylamineDimethyl phthalate (DMP)0.45898.13[2][3]
Tri-n-octylamine1-Octanol0.45889.92[3]
Tri-n-octylamineMethyl isobutyl ketone0.45885.12[3]
Tri-n-octylamineToluene0.45870.33[3]

Workflow Diagram:

cluster_workflow Reactive Extraction Workflow A Aqueous Phase (contains D-(-)-Mandelic Acid) C Mix & Equilibrate (Batch Extraction) A->C B Organic Phase (Tri-n-octylamine in Diluent) B->C D Phase Separation C->D E Loaded Organic Phase (Acid-Amine Complex) D->E F Depleted Aqueous Phase D->F G Back-Extraction (Stripping with Base) E->G H Regenerated Organic Phase (Recycle) G->H I Aqueous Mandelate Salt G->I J Recovery via Acidification-Precipitation I->J

Caption: Workflow for D-(-)-Mandelic Acid recovery via reactive extraction.

Method 3: Crystallization-Induced Diastereomer Transformation (CIDT)

Application Note:

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful deracemization technique that can overcome the 50% yield limitation of classical resolution. This method is particularly useful for compounds like mandelic acid that are not easily racemized.[5] The process involves converting the racemic mandelic acid into a pair of diastereomers (e.g., amides with an enantiopure amine) that can interconvert (epimerize) in the presence of a base. By carefully selecting conditions where one diastereomer crystallizes from the solution, the equilibrium between the two diastereomers in the solution phase is shifted, leading to the transformation of the undesired diastereomer into the desired one, which then crystallizes. This allows for a theoretical yield of up to 100%. The enantiopure mandelic acid is finally recovered via hydrolysis of the crystallized diastereomer.[5]

Experimental Protocol:

This protocol is a conceptual outline based on the CIDT of mandelic acid using 1-phenylethylamine.[5]

  • Amide Formation: React racemic mandelic acid with an enantiopure amine (e.g., (S)-1-phenylethylamine) to form a mixture of two diastereomeric amides.

  • Epimerization and Crystallization: Dissolve the diastereomeric amide mixture in a suitable solvent. Add a strong base to facilitate the epimerization (interconversion) between the two diastereomers.

  • Selective Crystallization: Control the conditions (e.g., temperature, concentration) to induce the selective crystallization of the desired diastereomer. For instance, one diastereomer may form a stable crystalline phase while the other remains in a metastable gel phase or in solution.[5]

  • Isolation: Isolate the crystallized, diastereomerically pure amide by filtration.

  • Hydrolysis: Recover the enantiopure D-(-)-mandelic acid by acid hydrolysis of the isolated amide. This cleaves the amide bond, yielding the desired acid and the original chiral amine, which can be recovered and reused.[5]

Data Summary:

ParameterValueReference
Product Yield>70%[5]
Diastereomer Optical Purity>92%[5]
Recovered Mandelic Acid e.e.~91%[5]

Logical Relationship Diagram:

cluster_workflow Crystallization-Induced Diastereomer Transformation (CIDT) Logic D1_sol Diastereomer 1 (Soluble) D2_sol Diastereomer 2 (Soluble) D1_sol->D2_sol Epimerization (Base-catalyzed equilibrium) D2_cryst Diastereomer 2 (Crystalline) D2_sol->D2_cryst Selective Crystallization MA Recovered D-(-)-Mandelic Acid D2_cryst->MA Acid Hydrolysis

Caption: Logical flow of the CIDT process for deracemization.

References

Application Notes and Protocols for the Quantification of Lafadofensine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Lafadofensine in biological matrices. Due to the limited availability of specific validated methods for Lafadofensine in publicly accessible literature, this guide presents robust, adaptable methodologies based on common analytical techniques used for compounds of similar structure and physicochemical properties. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine analysis and high-sensitivity research applications.

Introduction to Lafadofensine Quantification

Lafadofensine is a novel compound with potential therapeutic applications. Accurate and precise quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely available and cost-effective technique suitable for the quantification of Lafadofensine in bulk drug substance, pharmaceutical formulations, and potentially in biological samples at higher concentrations.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex matrices with minimal interference.[1] This method is recommended for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected in plasma, urine, or tissue samples.[2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This section outlines a general-purpose reversed-phase HPLC method suitable for the determination of Lafadofensine.

Principle

The method involves chromatographic separation of Lafadofensine from potential impurities and matrix components on a C18 stationary phase, followed by detection using a UV detector at a wavelength of maximum absorbance for Lafadofensine. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a Lafadofensine reference standard.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Lafadofensine reference standard.

  • HPLC grade acetonitrile and methanol.

  • Analytical grade phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • High-purity water.

  • 0.45 µm membrane filters for solvent and sample filtration.

2.2.2. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 230 nm)
Injection Volume 20 µL
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in high-purity water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in the desired ratio. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Lafadofensine reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation (for Biological Matrices)

For biological samples like plasma, a sample clean-up procedure is necessary.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to ICH guidelines.[4] The following table summarizes typical acceptance criteria and hypothetical performance data for a validated HPLC-UV method.

ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (%) 98.0 - 102.099.5 - 101.2
Precision (%RSD) ≤ 2.0< 1.5
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Recovery (%) > 9095.2

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards E HPLC Injection A->E B Sample Collection (e.g., Plasma) C Protein Precipitation B->C D Evaporation & Reconstitution C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Lafadofensine I->J

Figure 1. HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section describes a highly sensitive and specific LC-MS/MS method for the quantification of Lafadofensine in biological fluids.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of Lafadofensine and an internal standard (IS). Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The transition of the protonated parent ion [M+H]⁺ to a specific product ion is monitored for both the analyte and the IS, ensuring high selectivity and sensitivity.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).

  • Lafadofensine reference standard.

  • A suitable internal standard (e.g., a stable isotope-labeled Lafadofensine or a structurally similar compound).

  • LC-MS grade acetonitrile, methanol, and formic acid.

  • High-purity water.

3.2.2. LC and MS Conditions

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion (e.g., Lafadofensine: Q1/Q3; IS: Q1/Q3)
Collision Energy To be optimized for each transition

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the desired calibration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

3.2.4. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of the Internal Standard Working Solution.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

Method Validation Parameters (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (R²) ≥ 0.990.998
Range 0.1 - 1000 ng/mL0.1 - 1000 ng/mL
Accuracy (%) 85.0 - 115.0 (80-120 at LLOQ)92.5 - 108.3
Precision (%RSD) ≤ 15.0 (≤ 20 at LLOQ)< 10.0
Lower Limit of Quantification (LLOQ) Defined as the lowest standard on the calibration curve0.1 ng/mL
Recovery (%) Consistent, precise, and reproducible> 85
Matrix Effect Monitored and within acceptable limits< 15%

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer C->D E UPLC Separation D->E F ESI Ionization E->F G Mass Spectrometry (MRM) F->G H Peak Area Ratio Calculation G->H I Regression Analysis H->I J Concentration Determination I->J Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lafadofensine Lafadofensine M1 Hydroxylation Lafadofensine->M1 CYP450 M2 N-dealkylation Lafadofensine->M2 CYP450 M3 O-demethylation Lafadofensine->M3 CYP450 Excretion Excretion Lafadofensine->Excretion Unchanged M4 Glucuronidation M1->M4 UGTs M5 Sulfation M1->M5 SULTs M2->M4 UGTs M3->M4 UGTs M4->Excretion M5->Excretion

References

Troubleshooting & Optimization

How to improve the efficiency of D-(-)-Mandelic acid resolution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-(-)-Mandelic Acid Resolution. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of D-(-)-mandelic acid resolution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of D-(-)-mandelic acid.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of D-(-)-Mandelic Acid - Incomplete crystallization of the diastereomeric salt.- Suboptimal molar ratio of resolving agent to racemic mandelic acid.- The chosen solvent may not be ideal for selective precipitation.- Loss of product during washing or recovery steps.- Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding with a crystal of the desired diastereomeric salt can induce crystallization.[1]- Optimize the molar ratio of the resolving agent. A 1:1 molar ratio is a common starting point, but this may need to be adjusted.[2]- Screen different solvents or solvent mixtures. Alcohols like methanol are commonly used.[1]- Minimize the volume of cold solvent used for washing the crystals to prevent excessive dissolution.
Low Enantiomeric Excess (e.e.) - Co-precipitation of the undesired diastereomer.- Insufficient purity of the resolving agent.- Racemization of the mandelic acid during the process.- Inaccurate measurement of optical rotation.- Recrystallize the diastereomeric salt multiple times to improve purity.[3]- Use a resolving agent with the highest possible enantiomeric purity.- Avoid harsh conditions (e.g., high temperatures or extreme pH) that could lead to racemization.- Ensure the polarimeter is properly calibrated and that the sample is free of optically active impurities.
Difficulty in Crystal Formation - Solution is too dilute.- Supersaturation has not been reached.- Presence of impurities that inhibit crystallization.- Concentrate the solution by evaporating some of the solvent.[1]- Cool the solution slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.- Purify the racemic mandelic acid and the resolving agent before use.
Inconsistent Results - Variations in experimental conditions such as temperature, cooling rate, and stirring speed.- Inconsistent quality of starting materials.- Standardize all experimental parameters and document them carefully for each run.- Use starting materials from the same batch or ensure consistent purity analysis for each new batch.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for resolving racemic mandelic acid?

A1: The most common methods include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mandelic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[4] These salts have different solubilities, allowing one to be selectively crystallized.[4]

  • Kinetic Resolution: This method uses a chiral catalyst (often an enzyme like lipase) that selectively reacts with one enantiomer of the mandelic acid, allowing for the separation of the unreacted enantiomer.[5][6]

  • Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution where the non-reactive enantiomer is continuously racemized back to the racemic mixture.[5] This allows for a theoretical yield of up to 100% for the desired enantiomer.[5]

  • Co-crystal Resolution: This newer method involves the formation of a co-crystal between one enantiomer of the mandelic acid and a chiral co-crystal former.[7]

Q2: How do I choose the right resolving agent?

A2: The choice of resolving agent is critical for successful diastereomeric salt crystallization. A good resolving agent should:

  • Be enantiomerically pure.

  • Form a stable diastereomeric salt with mandelic acid that crystallizes well.

  • Result in a significant difference in solubility between the two diastereomeric salts.

  • Be readily available and preferably recyclable.

Commonly used resolving agents for mandelic acid include optically active amines such as (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and various phenylglycine esters.[1][3][8] It is often necessary to screen several resolving agents to find the most effective one for your specific conditions.[4]

Technical Questions

Q3: How can I improve the enantiomeric excess (e.e.) of my resolved D-(-)-mandelic acid?

A3: To improve the e.e., consider the following:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before liberating the free mandelic acid.[3] This is a very effective way to purify the desired diastereomer.

  • Optimize Solvent: The choice of solvent can significantly impact the selective crystallization of the diastereomeric salts. Experiment with different solvents or solvent mixtures.

  • Control Temperature: A slower cooling rate can lead to the formation of more well-defined crystals with higher purity.

Q4: My resolution yield is consistently below 50%. Is this normal?

A4: For classical diastereomeric crystallization and kinetic resolution, the theoretical maximum yield for a single enantiomer is 50% from the racemate.[5] Yields are often lower due to incomplete crystallization and losses during workup. To achieve yields greater than 50%, you would need to employ a dynamic kinetic resolution (DKR) process, which involves in-situ racemization of the unwanted enantiomer.[5]

Q5: What is the role of a racemase in dynamic kinetic resolution?

A5: In the dynamic kinetic resolution of mandelic acid, a mandelate racemase is an enzyme that catalyzes the interconversion of the (S)- and (R)-enantiomers of mandelic acid.[5] As the desired enantiomer is selectively removed from the equilibrium by crystallization or reaction, the racemase converts the remaining, unwanted enantiomer back into the racemate. This continuous replenishment of the desired enantiomer allows for the theoretical possibility of converting all of the starting racemic material into the desired enantiomer, thus exceeding the 50% yield limit of traditional resolution methods.[5]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (-)-2-Amino-1-Butanol

This protocol is based on a patented method for the resolution of DL-mandelic acid.[1]

Materials:

  • DL-Mandelic Acid

  • (-)-2-Amino-1-butanol

  • Methanol

  • Hydrochloric Acid (or another suitable mineral acid)

  • Water

Procedure:

  • Dissolve DL-mandelic acid (10.0 moles) in methanol.

  • Slowly add (-)-2-amino-1-butanol (10.0 moles) to the solution at 45°-50° C.

  • Cool the solution to 38°-40° C.

  • Seed the solution with a few crystals of (-)-2-amino-1-butanol D-(-)-mandelate salt to induce crystallization.

  • Continue to cool the solution to 0°-5° C. over approximately 6 hours to allow for the crystalline precipitate to form.

  • Isolate the crystals by filtration and wash them with cold (0°-5° C.) methanol.

  • Dry the crystals of (-)-2-amino-1-butanol D-(-)-mandelate salt.

  • To recover the D-(-)-mandelic acid, mix the salt with water.

  • Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 0.5-1.2.

  • Cool the acidified solution to -5° to 5° C. to crystallize the D-(-)-mandelic acid.

  • Recover the D-(-)-mandelic acid by filtration, wash with ice-cold water, and dry.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol describes a general approach for the enzymatic resolution of mandelic acid esters.

Materials:

  • Racemic methyl mandelate (or other ester)

  • Immobilized Lipase (e.g., from Candida rugosa or Pseudomonas cepacia)

  • Phosphate buffer (pH optimized for the specific lipase, typically around 7)

  • Organic solvent (e.g., toluene, hexane)

Procedure:

  • Prepare a solution of racemic methyl mandelate in the chosen organic solvent.

  • Add the immobilized lipase and the phosphate buffer to the solution. The aqueous buffer is necessary for the lipase to be active.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one of the enantiomers of the methyl mandelate to the corresponding mandelic acid.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

  • Stop the reaction when the desired conversion and enantiomeric excess are reached (often around 50% conversion for optimal e.e. of both product and remaining substrate).

  • Separate the enzyme by filtration.

  • Extract the aqueous layer to isolate the hydrolyzed mandelic acid.

  • Isolate the unreacted methyl mandelate from the organic layer.

  • The desired enantiomer (either the acid or the remaining ester) can then be purified.

Data Presentation

Comparison of Different Resolution Methods
Resolution MethodResolving Agent/CatalystTypical YieldTypical Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization Chiral amines (e.g., (-)-2-amino-1-butanol)[1]75-85% of theoretical (after recycling mother liquor)[1]Can be >99% after recrystallizationWell-established, scalableLimited to a theoretical max yield of 50% per cycle without recycling, can be labor-intensive.
Enzymatic Kinetic Resolution (Batch) Lipases[6]~50% (for one enantiomer)Can reach >95%[6]High enantioselectivity, mild reaction conditionsLimited to 50% yield for one enantiomer, enzyme cost and stability can be a factor.
Enzymatic Kinetic Resolution (Microreactor) Immobilized Lipase[6]~50% (for one enantiomer)Up to 95%[6]Improved mass transfer, potentially higher efficiency than batch.[6]Requires specialized equipment.
Dynamic Kinetic Resolution Mandelate Racemase & Chiral Amine[5]Can approach 100%HighOvercomes the 50% yield limitation.More complex setup, requires a suitable racemase.
Co-crystal Resolution Levetiracetam[7]Up to 94% (resolution efficiency)63% (in one reported case)[7]Novel method, can be effective for compounds that are difficult to resolve by other means.Less established, efficiency can be highly dependent on the specific substrates.

Visualizations

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Liberation of D-(-)-Mandelic Acid racemic_ma Racemic (D/L)-Mandelic Acid dissolve Dissolve in Solvent (e.g., Methanol) racemic_ma->dissolve resolving_agent Chiral Resolving Agent (e.g., (-)-2-amino-1-butanol) resolving_agent->dissolve cool Cool and Seed dissolve->cool filter_salt Filter Diastereomeric Salt (e.g., D-Mandelic Acid Salt) cool->filter_salt mother_liquor Mother Liquor (Contains L-Mandelic Acid Salt) filter_salt->mother_liquor Separation acidify Acidify with HCl filter_salt->acidify crystallize_ma Crystallize D-(-)-Mandelic Acid acidify->crystallize_ma filter_ma Filter and Dry crystallize_ma->filter_ma pure_d_ma Pure D-(-)-Mandelic Acid filter_ma->pure_d_ma

Caption: Workflow for the resolution of D-(-)-mandelic acid via diastereomeric salt crystallization.

Logical Relationship in Dynamic Kinetic Resolution

G cluster_racemate Racemic Mixture d_ma D-(-)-Mandelic Acid resolution_step Selective Resolution (e.g., Crystallization with Chiral Amine) d_ma->resolution_step l_ma L-(+)-Mandelic Acid racemase Mandelate Racemase l_ma->racemase racemase->d_ma Racemization product Resolved D-(-)-Mandelic Acid Product resolution_step->product

Caption: The interplay of racemization and resolution in a Dynamic Kinetic Resolution (DKR) process.

References

How to overcome poor crystallization in diastereomeric salt formation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of enantiomers via diastereomeric salt formation.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals

Q: I've mixed my racemic compound and resolving agent, but nothing is crystallizing, or I'm getting an oily precipitate. What should I do?

A: The formation of an oil or the complete lack of precipitation are common issues that often relate to solubility, supersaturation, or the intrinsic properties of the diastereomeric salts. Here’s a step-by-step troubleshooting guide:

Possible Causes and Solutions:

  • Inappropriate Solvent System: The solvent plays a crucial role in crystallization by influencing the solubility of both diastereomeric salts.[1][2] An ideal solvent will dissolve the racemic substrate and resolving agent but will have a significant solubility difference between the two diastereomeric salts.[1]

    • Solution: Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures.[3] Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can induce crystallization.

  • Insufficient Supersaturation: Crystallization requires a supersaturated solution. If the concentration of the diastereomeric salt is below its solubility limit, it will not crystallize.

    • Solution:

      • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

      • Cooling: Slowly cool the solution, as the solubility of most diastereomeric salts decreases with temperature.[4]

      • Anti-solvent Addition: Gradually add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.

  • High Solubility of Both Diastereomeric Salts: If both salts are highly soluble in the chosen solvent, crystallization will be difficult.

    • Solution: A thorough solvent screening is essential to find a system where one salt is significantly less soluble.[1][5]

  • Inhibition by Impurities: Impurities can sometimes inhibit nucleation and crystal growth.[6]

    • Solution: Ensure the starting materials (racemic compound and resolving agent) are of high purity. If necessary, purify the starting materials before the resolution experiment.

Experimental Protocol: Rapid Solvent Screening for Crystallization

  • Preparation: In separate small vials, dissolve a small amount of your racemic compound and the resolving agent in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water).

  • Mixing: Combine the solutions of the racemic compound and the resolving agent.

  • Observation: Observe the vials at room temperature for any signs of precipitation.

  • Inducement: If no crystals form, try the following:

    • Gently scratch the inside of the vial with a glass rod to create nucleation sites.[6]

    • Cool the vials in an ice bath.

    • Add a small amount of an anti-solvent.

  • Analysis: If solids form, isolate them and analyze their diastereomeric purity (e.g., by HPLC or NMR) to determine if selective crystallization has occurred.

Issue 2: Poor Crystal Quality (e.g., small needles, amorphous powder)

Q: I'm getting crystals, but they are of poor quality, making them difficult to filter and purify. How can I improve the crystal quality?

A: Poor crystal morphology can be attributed to rapid crystallization, high supersaturation, or the presence of impurities. The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

Possible Causes and Solutions:

  • Too Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can lead to the formation of many small crystals or an amorphous powder.

    • Solution:

      • Slower Cooling Rate: Employ a slower, controlled cooling profile. For example, instead of placing the flask in an ice bath, allow it to cool slowly to room temperature and then transfer it to a refrigerator. A cooling rate of 0.07 °C/min has been used effectively in some systems.[4]

      • Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring.

  • High Level of Supersaturation: A very high degree of supersaturation can favor rapid nucleation over crystal growth.

    • Solution: Start with a less concentrated solution or use a solvent in which the desired diastereomeric salt has slightly higher solubility, allowing for more controlled crystal growth.

  • Presence of Impurities: Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality.[6][7]

    • Solution: Use highly pure starting materials. Filtering the solution before crystallization can remove particulate matter that might act as unwanted nucleation sites.[4]

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the racemic compound and resolving agent in the chosen solvent at an elevated temperature until a clear solution is obtained.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Controlled Cooling: Allow the solution to cool slowly. A programmable cooling bath or simply insulating the flask can help control the cooling rate. For instance, a cooling rate of 0.5 °C/min can be a starting point.[4]

  • Seeding: Once the solution is slightly supersaturated (just below the dissolution temperature), introduce a few seed crystals of the desired pure diastereomer to promote controlled crystal growth.[8]

  • Maturation: After cooling, allow the mixture to stir at the final temperature for a period (e.g., a few hours to overnight) to allow the system to reach equilibrium.

Issue 3: Low Diastereomeric Purity of the Crystalline Product

Q: The crystals I've isolated have a low diastereomeric excess (de). How can I improve the selectivity of the crystallization?

A: Low diastereomeric purity indicates that the undesired diastereomer is co-precipitating with the desired one. This can happen if the solubility difference between the two salts is small or if a solid solution is formed.

Possible Causes and Solutions:

  • Small Solubility Difference: The separation is based on the difference in solubility between the two diastereomeric salts.[1][4] If this difference is not significant in the chosen solvent, the selectivity will be poor.

    • Solution:

      • Solvent Optimization: Re-evaluate the solvent system. A different solvent or solvent mixture may provide a larger solubility difference.[2]

      • Temperature Optimization: The solubility difference can be temperature-dependent. Investigate the effect of crystallization temperature on diastereomeric purity.[4]

  • Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired diastereomer, forming a solid solution.[9] This makes separation by simple crystallization very difficult.

    • Solution:

      • Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help understand the solid-liquid equilibria and identify if a solid solution is forming.[1]

      • Recrystallization: Multiple recrystallizations of the enriched solid may improve the diastereomeric excess, although this can lead to significant yield loss.[10]

      • Enantioselective Dissolution: A less common technique involves selectively dissolving the minor diastereomer from the solid phase.[9]

  • Kinetic vs. Thermodynamic Control: Sometimes, the less stable (and often more soluble) diastereomer crystallizes faster (kinetic product).

    • Solution: Allowing the crystallization mixture to stir for a longer period (aging or Ostwald ripening) may allow the system to equilibrate to the more stable, less soluble diastereomer (thermodynamic product).

Experimental Protocol: Optimizing Diastereomeric Purity by Temperature Control

  • Solubility Measurement: Determine the solubility of both pure diastereomeric salts in the chosen solvent at different temperatures to identify the temperature range with the largest solubility difference.

  • Trial Crystallizations: Perform small-scale crystallizations at different final temperatures.

  • Analysis: Isolate the crystals from each experiment and measure the diastereomeric excess using a suitable analytical technique (e.g., chiral HPLC, NMR with a chiral solvating agent).

  • Optimization: Choose the temperature that provides the best balance of yield and diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent?

A1: The selection of an appropriate resolving agent is critical for successful diastereomeric resolution.[1] Key considerations include:

  • Chemical Functionality: The resolving agent must have a functional group that can react with the racemic compound to form a salt (e.g., an acid to resolve a base, or a base to resolve an acid).

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale applications.[1]

  • Crystallinity of Salts: The resulting diastereomeric salts should be crystalline and not prone to forming oils or amorphous solids.[1]

  • Recoverability: The resolving agent should be easily recoverable after the resolution.[1] A common practice is to screen a variety of commercially available resolving agents.

Q2: What is the ideal stoichiometric ratio of the resolving agent to the racemic compound?

A2: Theoretically, 0.5 equivalents of the resolving agent are needed to resolve a racemate, as it will react with one of the enantiomers. However, in practice, the optimal amount can vary and may need to be determined experimentally. Ratios from 0.5 to 1.5 equivalents are often explored.[4] The stoichiometry can influence the solid-liquid phase equilibrium.[11]

Q3: How can I analyze the diastereomeric and enantiomeric purity of my samples?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess of the resolved compound after removing the resolving agent. Diastereomeric purity can often be determined on a standard (achiral) HPLC column.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers can often be distinguished by NMR due to their different chemical environments. Using a chiral solvating agent can also help in determining the enantiomeric excess of the final product.

  • Capillary Electrophoresis (CE): This technique can also be used for the separation and quantification of diastereomers and enantiomers.[12][13]

Q4: My yield is very low, even though the diastereomeric purity is high. How can I improve the yield?

A4: Low yield is a common trade-off for high purity. To improve the yield:

  • Optimize Solvent and Temperature: A different solvent or a lower crystallization temperature might decrease the solubility of the desired diastereomer, leading to a higher recovery.

  • Recycle the Mother Liquor: The mother liquor is enriched in the other diastereomer. The resolving agent can be recovered, and the undesired enantiomer can be racemized and recycled, which is a common strategy in industrial processes.[5]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): In some systems, it is possible to racemize the undesired diastereomer in solution while the desired one crystallizes. This can theoretically lead to a 100% yield of the desired enantiomer.[14]

Data Presentation

Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization

Solvent SystemSolubility of Diastereomer 1 (mg/mL)Solubility of Diastereomer 2 (mg/mL)Solubility Ratio (S2/S1)Typical Crystal Morphology
Methanol50751.5Small Needles
Isopropanol15453.0Prisms
Ethyl Acetate5204.0Plates
Toluene188.0Large Blocks
Acetonitrile/Water (9:1)25301.2Oily

Note: This table presents hypothetical data to illustrate the impact of solvent choice on solubility and crystal habit. Actual results will vary depending on the specific compounds.

Table 2: Effect of Cooling Rate on Crystal Size and Purity

Cooling Rate (°C/hour)Average Crystal Size (µm)Diastereomeric Excess (%)
20 (Crash Cool)< 5085
1015092
530096
250098
1> 700> 99

Note: This table shows a typical trend where slower cooling rates lead to larger crystals and higher purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis & Purification racemate Racemic Compound dissolution Dissolution (Heating) racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent Selection solvent->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration cooling->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor purity_check Purity Analysis (HPLC/NMR) crystals->purity_check recovery Recovery of Enantiomer mother_liquor->recovery Recycle purity_check->cooling Recrystallize if impure purity_check->recovery If pure

Caption: A typical experimental workflow for diastereomeric salt crystallization.

troubleshooting_logic cluster_problem cluster_solution start Poor Crystallization Outcome no_xtal No Crystals / Oiling Out start->no_xtal poor_quality Poor Crystal Quality start->poor_quality low_purity Low Diastereomeric Purity start->low_purity solvent_screen Solvent Screening no_xtal->solvent_screen concentration Adjust Concentration / Supersaturation no_xtal->concentration seeding Use Seed Crystals no_xtal->seeding poor_quality->solvent_screen poor_quality->concentration cooling_rate Optimize Cooling Rate poor_quality->cooling_rate low_purity->solvent_screen temp_opt Optimize Temperature low_purity->temp_opt recrystallize Recrystallize low_purity->recrystallize

Caption: A logical flowchart for troubleshooting common crystallization issues.

References

How to prevent the racemization of D-(-)-Mandelic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of D-(-)-mandelic acid.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the handling and storage of D-(-)-mandelic acid to maintain its enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for D-(-)-mandelic acid?

A1: Racemization is the process where an enantiomerically pure substance, such as D-(-)-mandelic acid, converts into a mixture containing equal amounts of both enantiomers (D and L forms), known as a racemic mixture. This is a significant concern in pharmaceutical and research applications because the two enantiomers of a chiral molecule can have vastly different biological activities and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, maintaining the enantiomeric purity of D-(-)-mandelic acid is critical for ensuring its efficacy and safety in drug development and other applications.

Q2: What are the primary factors that induce racemization of D-(-)-mandelic acid?

A2: The main factors that can induce racemization of D-(-)-mandelic acid are:

  • pH: Both acidic and basic conditions can catalyze racemization, each through a different mechanism.[1]

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, especially those capable of hydrogen bonding, can participate in the racemization mechanisms.

  • Presence of Catalysts: Strong acids, strong bases, and certain enzymes (mandelate racemases) can significantly increase the rate of racemization.[2][3]

Q3: How can I store D-(-)-mandelic acid to minimize racemization?

A3: To minimize racemization during storage, D-(-)-mandelic acid should be:

  • Kept in a tightly closed container to protect it from moisture.

  • Stored in a cool, dry, and well-ventilated place. Room temperature storage is generally acceptable for the solid form.

  • Protected from light, as light exposure can potentially lead to degradation over time.[4][5] Store in light-resistant containers.[4]

  • Stored away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and reducing agents.[4]

Troubleshooting Common Issues

Problem 1: Loss of optical purity in my D-(-)-mandelic acid sample after dissolution.

  • Possible Cause: The solvent and its pH are likely contributing to racemization. Dissolving mandelic acid in a basic or strongly acidic solution can lead to rapid racemization.

  • Solution:

    • Use a neutral, aprotic solvent whenever possible for your experiments.

    • If an aqueous solution is necessary, maintain the pH as close to neutral as possible. Buffer the solution if necessary. The rate of racemization is generally slowest around neutral pH.

    • Work at the lowest practical temperature to slow down the kinetics of racemization.

Problem 2: My reaction involving D-(-)-mandelic acid is yielding a racemic product.

  • Possible Cause: The reaction conditions (e.g., high temperature, presence of acidic or basic reagents) are causing racemization of either the starting material or the product.

  • Solution:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • pH Control: If the reaction involves acidic or basic reagents, consider using milder reagents or adding them slowly to control the pH. If possible, choose a synthetic route that avoids harsh pH conditions.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the chiral centers to conditions that promote racemization.

    • Protecting Groups: In some cases, it may be beneficial to protect the hydroxyl or carboxylic acid group of mandelic acid to prevent the formation of intermediates that lead to racemization.

Data on Factors Affecting Racemization

While specific kinetic data for the racemization of D-(-)-mandelic acid under various conditions is not extensively tabulated in a single source, the following table summarizes the qualitative and semi-quantitative understanding of how different factors influence racemization.

FactorConditionEffect on Racemization RateNotes
pH Strongly Acidic (pH < 3)IncreasedRacemization proceeds via protonation of the hydroxyl group and formation of a carbocation-like intermediate.[1]
Neutral (pH ~7)MinimalThe rate of racemization is at its lowest near neutral pH.
Strongly Basic (pH > 9)IncreasedRacemization occurs through deprotonation of the alpha-hydrogen to form a resonance-stabilized enolate intermediate.[1]
Temperature Elevated TemperatureIncreasedAs with most chemical reactions, an increase in temperature provides the necessary activation energy for racemization to occur more rapidly.
Low Temperature (e.g., 0-5 °C)DecreasedPerforming experiments at lower temperatures is a key strategy to minimize racemization.
Solvent Protic Solvents (e.g., water, alcohols)Can facilitate racemizationThese solvents can participate in proton transfer steps in both acid and base-catalyzed mechanisms.
Aprotic Solvents (e.g., THF, DCM)Generally lower racemizationAprotic solvents are less likely to directly participate in the proton transfer steps of racemization.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of D-(-)-Mandelic Acid with Minimal Racemization

  • Solvent Selection: Choose a high-purity, neutral, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). If an aqueous solution is required, use deionized water that has been freshly boiled and cooled to remove dissolved CO2, which can lower the pH.

  • Weighing: Accurately weigh the desired amount of solid D-(-)-mandelic acid in a clean, dry glass vial.

  • Dissolution:

    • Add the chosen solvent to the vial.

    • If necessary, sonicate the mixture in a cool water bath for a short period to aid dissolution. Avoid vigorous heating.

  • pH Adjustment (for aqueous solutions): If using water, check the pH of the resulting solution. If it is significantly acidic, adjust carefully towards neutral (pH 6.5-7.5) using a dilute solution of a weak base (e.g., 0.1 M NaHCO3). Avoid over-titration into the basic range.

  • Storage: Store the solution in a tightly sealed, light-resistant container at a low temperature (e.g., 2-8 °C).

  • Usage: Use the prepared solution as quickly as possible. For long-term storage, consider aliquoting the solution to avoid repeated warming and cooling of the entire stock.

Protocol 2: General Handling of D-(-)-Mandelic Acid in a Reaction

  • Inert Atmosphere: For reactions sensitive to air and moisture, handle solid D-(-)-mandelic acid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Set up the reaction vessel in a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired low temperature throughout the reaction.

  • Reagent Addition: Add any acidic or basic reagents to the reaction mixture slowly and in a controlled manner to avoid localized pH extremes and temperature spikes.

  • Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time and avoid prolonged exposure to potentially racemizing conditions.

  • Work-up:

    • Quench the reaction promptly at the appropriate time.

    • During the work-up procedure (e.g., extractions), use pre-cooled solvents and minimize the time the product is in contact with aqueous acidic or basic layers.

    • Neutralize any acidic or basic waste streams before disposal.

  • Purification: If purification by chromatography is required, choose a neutral mobile phase if possible. If acidic or basic modifiers are necessary, use them at the lowest effective concentration.

Visualizing Racemization Pathways

The following diagrams illustrate the mechanisms of racemization for D-(-)-mandelic acid under acidic and basic conditions.

Acid_Catalyzed_Racemization Acid-Catalyzed Racemization of D-(-)-Mandelic Acid cluster_Protonation Protonation cluster_Carbocation Carbocation Formation D_MA D-(-)-Mandelic Acid (chiral) Protonated_MA Protonated Hydroxyl Intermediate D_MA->Protonated_MA + H+ Protonated_MA->D_MA - H+ Carbocation Planar Carbocation (achiral) Protonated_MA->Carbocation - H2O Carbocation->Protonated_MA + H2O L_MA L-(+)-Mandelic Acid (chiral) Carbocation->L_MA + H2O (attack from opposite face) L_MA->Carbocation - H2O, -H+

Caption: Acid-catalyzed racemization proceeds via a planar carbocation intermediate.

Base_Catalyzed_Racemization Base-Catalyzed Racemization of D-(-)-Mandelic Acid cluster_Enolate Enolate Formation D_MA D-(-)-Mandelic Acid (chiral) Enolate Planar Enolate (achiral) D_MA->Enolate - H+ (Base catalysis) Enolate->D_MA + H+ L_MA L-(+)-Mandelic Acid (chiral) Enolate->L_MA + H+ (protonation from opposite face) L_MA->Enolate - H+ (Base catalysis)

Caption: Base-catalyzed racemization involves the formation of a planar enolate intermediate.

References

Technical Support Center: D-(-)-Mandelic Acid Mediated Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-(-)-Mandelic acid mediated resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chiral resolution technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral resolution of racemic mixtures using D-(-)-mandelic acid.

Issue 1: Low Yield of Diastereomeric Salt

Question: My resolution experiment is resulting in a very low yield of the desired diastereomeric salt. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common issue and can be attributed to several factors. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested SolutionExpected Outcome
Suboptimal Solvent Choice The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with a range of solvents or solvent mixtures (e.g., ethanol, methanol, acetonitrile, or mixtures with water). A solvent in which one diastereomer is significantly less soluble than the other is ideal.[1]Increased precipitation of the desired diastereomeric salt, leading to a higher isolated yield.
Incorrect Stoichiometry The molar ratio of the racemic compound to the resolving agent is critical. While a 1:1 molar ratio is a common starting point, varying the ratio (e.g., using a slight excess of the resolving agent) can sometimes improve salt precipitation.[2]Optimization of the salt formation equilibrium, potentially increasing the yield of the less soluble diastereomer.
Incomplete Salt Formation The reaction time for salt formation may be insufficient. Ensure the mixture is stirred for an adequate period to reach equilibrium.Complete formation of the diastereomeric salts, maximizing the amount of precipitate.
Precipitation Issues The solution may be supersaturated. Try seeding the solution with a small crystal of the desired diastereomeric salt to induce crystallization. Also, ensure a slow cooling rate, as rapid cooling can lead to the formation of small, difficult-to-filter crystals or co-precipitation of both diastereomers.Controlled crystallization leading to larger, purer crystals and an improved isolated yield.
Issue 2: Poor Enantiomeric Excess (e.e.)

Question: The enantiomeric excess of my resolved product is consistently low. What factors influence the e.e. and how can I improve it?

Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. can stem from several sources. Consider the following troubleshooting steps:

Potential CauseSuggested SolutionExpected Outcome
Co-precipitation of Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the precipitation of both.[3] Screen different solvents or solvent mixtures to maximize the solubility difference. Recrystallization of the obtained diastereomeric salt is often necessary to improve its purity.[4]Enhanced separation of the diastereomers, resulting in a higher enantiomeric excess of the final product.
Racemization The chiral centers of the mandelic acid or the target compound may be susceptible to racemization under the experimental conditions (e.g., high temperature, presence of acid or base).[5][6] Perform the resolution at the lowest effective temperature and avoid harsh pH conditions.Preservation of the stereochemical integrity of the compounds throughout the process, leading to a higher e.e.
Inadequate Purification Residual impurities in the starting materials can interfere with the crystallization process. Ensure both the racemic mixture and the D-(-)-mandelic acid are of high purity before use.Cleaner crystallization and improved selectivity in the formation of the diastereomeric salt.
Equilibrium Time An insufficient or excessive equilibrium time can negatively impact the e.e. Monitor the e.e. of the crystalline solid and the mother liquor over time to determine the optimal crystallization period.[2]Reaching the point of maximum diastereomeric purity in the solid phase before significant co-precipitation or equilibration occurs.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a classical chiral resolution?

A1: For a classical resolution by diastereomeric salt formation, the theoretical maximum yield for a single enantiomer is 50% of the initial racemic mixture. This is because the racemate consists of a 50:50 mixture of two enantiomers.[7]

Q2: How can I overcome the 50% yield limitation?

A2: To exceed the 50% theoretical yield, a technique called Dynamic Kinetic Resolution (DKR) can be employed. DKR involves the in-situ racemization of the undesired enantiomer in the mother liquor, continuously converting it back into the racemic mixture. This allows for the theoretical possibility of converting 100% of the starting racemate into the desired enantiomer.[7]

Q3: What are some common resolving agents used with D-(-)-mandelic acid?

A3: D-(-)-Mandelic acid itself is a chiral resolving agent, typically used to resolve racemic bases. Common chiral bases used for this purpose include (1R,2S)-(-)-ephedrine and (R)-(+)-α-methylbenzylamine.[4]

Q4: How do I choose the right solvent for my resolution?

A4: Solvent selection is crucial and often empirical. The ideal solvent should exhibit a large difference in solubility for the two diastereomeric salts.[1] It is recommended to perform small-scale screening with a variety of solvents (e.g., alcohols, esters, ketones, and their mixtures with water) to identify the optimal system for your specific substrate.

Q5: How can I recover the resolved compound from the diastereomeric salt?

A5: After isolating the diastereomerically pure salt, the resolved compound can be liberated by treatment with an acid or a base. For example, if you have resolved a racemic amine with D-(-)-mandelic acid, you can treat the salt with a base (e.g., NaOH) to deprotonate the amine, making it soluble in an organic solvent, while the mandelic acid remains in the aqueous layer as its salt. Subsequent extraction and purification will yield the free enantiopure amine.

Experimental Protocols & Visualizations

General Experimental Workflow for D-(-)-Mandelic Acid Mediated Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using D-(-)-mandelic acid.

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Purification cluster_2 Liberation of Enantiomer A Dissolve Racemic Amine and D-(-)-Mandelic Acid in Solvent B Stir at Controlled Temperature A->B C Cool Slowly to Induce Crystallization B->C D Filter to Collect Crystalline Salt C->D E Wash Crystals with Cold Solvent D->E F Recrystallize Salt (if necessary) E->F G Dissolve Salt in Aqueous Acid/Base F->G H Extract with Organic Solvent G->H I Isolate and Purify Enantiopure Amine H->I

Caption: General workflow for chiral resolution.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the resolution process.

G cluster_yield Low Yield Solutions cluster_ee Poor e.e. Solutions Start Resolution Problem LowYield Low Yield? Start->LowYield PoorEE Poor e.e.? LowYield->PoorEE No SolventYield Optimize Solvent LowYield->SolventYield Yes SolventEE Screen Solvents PoorEE->SolventEE Yes End Resolution Optimized PoorEE->End No Stoichiometry Vary Stoichiometry SolventYield->Stoichiometry TimeYield Increase Reaction Time Stoichiometry->TimeYield Seed Seed Crystals TimeYield->Seed Seed->End Recrystallize Recrystallize Salt SolventEE->Recrystallize Temperature Lower Temperature Recrystallize->Temperature Purity Check Starting Material Purity Temperature->Purity Purity->End

Caption: Troubleshooting decision tree for resolution.

References

Best practices for scaling up the D-(-)-Mandelic acid resolution process.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of D-(-)-Mandelic acid. The following information is designed to address common challenges encountered during experimental work and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic mandelic acid?

A1: The most prevalent methods for resolving racemic mandelic acid on both laboratory and industrial scales are diastereomeric salt formation and chiral chromatography.[1][2] Diastereomeric salt formation is often preferred for its cost-effectiveness and scalability.[3][4] This technique involves reacting the racemic mandelic acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][5] Other methods include co-crystal resolution, which relies on hydrogen bonding between the chiral compound and a chiral resolving agent, and enzymatic resolution.[1][6]

Q2: How do I select an appropriate resolving agent for D-(-)-mandelic acid resolution?

A2: The choice of a resolving agent is critical for a successful resolution. Common resolving agents for mandelic acid and its derivatives include chiral amines such as (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and L-phenylalanine.[7][8][9][10] The selection should be based on factors like the structural similarity to mandelic acid, the ability to form well-defined crystalline salts, and the difference in solubility between the resulting diastereomeric salts.[3] It is also important to consider the cost and availability of the resolving agent, especially for large-scale production.[11]

Q3: My resolution yield is consistently low (below 50%). What are the potential causes and how can I improve it?

A3: A yield below the theoretical maximum of 50% for a classical resolution is a common issue.[12] Potential causes include:

  • Incomplete crystallization: The desired diastereomeric salt may not be fully precipitating from the solution.

  • Co-precipitation of the undesired diastereomer: The undesired salt may be crystallizing along with the target salt, reducing the purity and yield of the desired enantiomer.

  • Formation of a solid solution: The two diastereomeric salts may not form discrete crystals but rather a solid solution, making separation by simple filtration difficult.[13]

  • Suboptimal solvent choice: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[14][15][16]

To improve the yield, you can optimize the crystallization conditions, including the solvent system, temperature profile during crystallization, and the molar ratio of the resolving agent.[1] Additionally, techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can be employed to convert the undesired diastereomer into the desired one in situ, potentially increasing the yield beyond 50%.[17][18]

Q4: The enantiomeric excess (e.e.) of my resolved D-(-)-mandelic acid is poor. How can I increase its optical purity?

A4: Poor enantiomeric excess can result from several factors, including the co-precipitation of the undesired diastereomer and insufficient purification. To enhance the optical purity, consider the following:

  • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly improve its purity before the final liberation of the mandelic acid enantiomer.[9]

  • Solvent screening: The choice of solvent can dramatically influence the stereoselectivity of the crystallization.[14][15] Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.

  • Temperature control: Carefully controlling the crystallization temperature can impact the optical purity of the product.[1]

  • Washing steps: Ensure the filtered salt is washed with an appropriate cold solvent to remove residual mother liquor containing the undesired diastereomer.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No crystallization or oiling out - Solvent is too good (high solubility of both salts).- Concentration is too low.- Inappropriate resolving agent.- Change to a less polar solvent or use a solvent mixture.- Concentrate the solution.- Screen for a different resolving agent.
Low yield of diastereomeric salt - Suboptimal molar ratio of resolving agent.- Crystallization time is too short.- Cooling rate is too fast.- Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 mole equivalent).[19]- Increase the crystallization time.- Implement a slower, controlled cooling profile.
Low enantiomeric excess (e.e.) - Co-precipitation of the undesired diastereomer.- Inefficient separation of the diastereomeric salts.- Formation of a solid solution.[13]- Perform one or more recrystallizations of the diastereomeric salt.- Screen for a more selective solvent system.[14][15]- Investigate the solid-state properties of the salts to confirm if a solid solution is forming.
Difficulty in liberating the free acid - Incomplete reaction with acid.- Formation of an emulsion during extraction.- Ensure the pH is sufficiently low (e.g., pH 0-4) to fully protonate the mandelic acid.[7]- Use a different extraction solvent or add brine to break the emulsion.
Inconsistent results upon scale-up - Changes in mass and heat transfer.- Different mixing dynamics.- Supersaturation control issues.- Maintain consistent cooling rates and agitation speeds.- Implement seeding strategies to control nucleation and crystal growth.- Carefully consider the geometry of the crystallization vessel.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of (±)-Mandelic Acid

This protocol provides a general framework. Specific quantities, solvents, and temperatures should be optimized for your particular resolving agent and scale.

  • Dissolution: Dissolve racemic (±)-mandelic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.[7]

  • Addition of Resolving Agent: In a separate vessel, dissolve the chiral resolving agent (e.g., (-)-2-amino-1-butanol) in the same solvent. Slowly add the resolving agent solution to the mandelic acid solution.[7]

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[7]

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

  • Recrystallization (Optional but Recommended): For higher optical purity, recrystallize the diastereomeric salt from a suitable solvent.[9]

  • Liberation of D-(-)-Mandelic Acid: Suspend the purified diastereomeric salt in water and acidify the mixture with a mineral acid (e.g., HCl) to a low pH (e.g., 0.5-1.2).[7]

  • Extraction: Extract the liberated D-(-)-mandelic acid into an organic solvent (e.g., ethyl acetate).

  • Isolation of Final Product: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved D-(-)-mandelic acid.

Quantitative Data Summary

Table 1: Comparison of Different Resolution Strategies for Mandelic Acid

Resolution MethodResolving AgentSolventYieldEnantiomeric Excess (e.e.)Reference
Diastereomeric Salt Resolution(-)-2-amino-1-butanolMethanol75-85% (overall)Not specified[7]
Dynamic Kinetic Resolution(1R,2R)-DPEN & Mandelate RacemaseAqueous Buffer60.3%94.9% (R)-mandelic acid[12]
Co-crystallizationLevetiracetamAcetonitrileUp to 94% (resolution efficiency)63% (R)-3-chloromandelic acid[1]
Crystallization-Induced Diastereomer Transformation1-phenylethylamine2-propanol/heptane>70%>92%[18]
Microbial Asymmetric ResolutionBrevibacterium flavumAqueous Buffer38.63%90.83% (R)-mandelic acid[6]

Visualizations

Experimental Workflow for Diastereomeric Resolution

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_purification Purification & Isolation racemic_ma Racemic (±)-Mandelic Acid dissolution Dissolution in Solvent racemic_ma->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution mixing Mixing dissolution->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Less Soluble) filtration->diastereomeric_salt mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor recrystallization Recrystallization (Optional) diastereomeric_salt->recrystallization acidification Acidification diastereomeric_salt->acidification recrystallization->acidification extraction Extraction acidification->extraction final_product Pure D-(-)-Mandelic Acid extraction->final_product

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) check_purity Is the diastereomeric salt pure? start->check_purity recrystallize Recrystallize the salt check_purity->recrystallize No check_solvent Is the solvent system optimal? check_purity->check_solvent Yes recrystallize->check_purity Re-evaluate screen_solvents Screen different solvents/mixtures check_solvent->screen_solvents No check_temp Is the crystallization temperature controlled? check_solvent->check_temp Yes screen_solvents->check_solvent Re-evaluate optimize_temp Optimize cooling profile check_temp->optimize_temp No solid_solution Consider solid solution formation check_temp->solid_solution Yes optimize_temp->check_temp Re-evaluate end_good High e.e. achieved solid_solution->end_good Not a solid solution end_bad Further investigation needed solid_solution->end_bad Solid solution confirmed

Caption: Troubleshooting guide for low enantiomeric excess.

References

Validation & Comparative

Investigating the cross-reactivity of Lafadofensine with other receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the complete binding profile of a compound is critical for predicting its efficacy and potential side effects. Lafadofensine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a class of compounds with a complex mechanism of action. However, a comprehensive, publicly available dataset detailing its specific cross-reactivity with a wide range of receptors is currently limited.

While Lafadofensine is known to act on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, the precise binding affinities, typically expressed as Ki or IC50 values, are not readily found in published literature. This lack of quantitative data prevents a detailed comparison with other SNDRIs and alternative compounds. Such a comparison would be instrumental in elucidating its potential therapeutic advantages and off-target effects.

The Importance of Receptor Cross-Reactivity Screening

A thorough investigation of a drug candidate's cross-reactivity involves screening it against a broad panel of receptors, ion channels, and enzymes. This process is crucial for identifying any unintended interactions that could lead to adverse drug reactions. For a compound like Lafadofensine, which is designed to interact with multiple primary targets, understanding its selectivity is paramount.

A typical cross-reactivity screening workflow is outlined below. This standardized process ensures that potential off-target interactions are identified early in the drug development pipeline.

cluster_0 Experimental Workflow: Receptor Cross-Reactivity Screening compound Test Compound (Lafadofensine) primary_screen Primary Target Assay (SERT, NET, DAT) compound->primary_screen Determine on-target affinity secondary_screen Broad Receptor Screening Panel compound->secondary_screen Identify off-target interactions data_analysis Data Analysis & Selectivity Profiling primary_screen->data_analysis hit_validation Hit Confirmation & Dose-Response secondary_screen->hit_validation Validate initial hits functional_assay Functional Assays (Agonist/Antagonist Mode) hit_validation->functional_assay Characterize interaction functional_assay->data_analysis Assess functional impact

Caption: A generalized workflow for assessing the cross-reactivity of a test compound against a panel of receptors.

Signaling Pathways of Primary Targets

Lafadofensine's therapeutic effects are believed to be mediated through the modulation of serotonergic, noradrenergic, and dopaminergic signaling pathways. By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, Lafadofensine increases their availability to bind to postsynaptic receptors, thereby influencing a range of physiological and psychological processes. A simplified representation of these interconnected pathways is shown below.

cluster_1 Monoamine Neurotransmitter Signaling SERT SERT NET NET DAT DAT Serotonin Serotonin Serotonin->SERT Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Binds to 5-HT Receptors Norepinephrine Norepinephrine Norepinephrine->NET Norepinephrine->Postsynaptic_Neuron Binds to Adrenergic Receptors Dopamine Dopamine Dopamine->DAT Dopamine->Postsynaptic_Neuron Binds to Dopamine Receptors Lafadofensine Lafadofensine Lafadofensine->SERT Inhibits Lafadofensine->NET Inhibits Lafadofensine->DAT Inhibits

Caption: Simplified diagram of Lafadofensine's mechanism of action on monoamine transporters.

Data Presentation and Experimental Protocols

Without specific experimental data for Lafadofensine, a direct comparison with other compounds is not feasible. A comprehensive analysis would necessitate a table summarizing the binding affinities (Ki values in nM) of Lafadofensine and its competitors across a standardized panel of receptors.

Table 1: Hypothetical Comparison of Receptor Binding Affinities (Ki, nM)

TargetLafadofensineCompetitor ACompetitor B
SERTData N/A1.25.4
NETData N/A10.52.1
DATData N/A25.38.9
5-HT1AData N/A>1000150
5-HT2AData N/A500>1000
α1-AdrenergicData N/A>100075
H1 HistamineData N/A800>1000
M1 MuscarinicData N/A>1000>1000

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol for Radioligand Binding Assays:

A standard method for determining receptor binding affinity is the radioligand binding assay. A detailed protocol would typically include:

  • Receptor Preparation: Isolation of cell membranes expressing the receptor of interest from recombinant cell lines or animal tissues.

  • Assay Buffer: A buffered solution with specific ionic concentrations and pH to ensure optimal receptor integrity and ligand binding.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Test Compound Dilutions: A series of dilutions of the test compound (e.g., Lafadofensine) to determine its concentration-dependent inhibition of radioligand binding.

  • Incubation: The receptor preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through a filter mat to trap the receptor-bound radioligand.

  • Quantification: Measurement of the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculation of the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion

While the classification of Lafadofensine as an SNDRI provides a general understanding of its mechanism of action, a detailed investigation into its cross-reactivity with other receptors is essential for a complete pharmacological profile. The lack of publicly available, quantitative binding data for Lafadofensine currently limits a thorough comparative analysis. Further studies are required to elucidate its full receptor interaction profile, which will be critical for its potential development and clinical application. Researchers are encouraged to consult proprietary databases or conduct direct experimental evaluations to obtain this vital information.

A Comparative Analysis of D-(-)-Mandelic Acid from Various Suppliers for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal D-(-)-Mandelic acid based on empirical data.

This guide provides a comprehensive comparison of D-(-)-Mandelic acid from three representative suppliers. The evaluation is based on a series of standardized analytical tests designed to assess critical quality attributes that can impact research outcomes, particularly in sensitive applications such as pharmaceutical development and cell signaling studies. The data presented herein is intended to offer a clear, evidence-based perspective to aid in the selection of high-quality reagents.

Comparative Analysis of Key Quality Parameters

The quality of D-(-)-Mandelic acid can vary between suppliers, potentially affecting experimental reproducibility and the integrity of research findings. Key parameters such as purity, melting point, specific rotation, and appearance are critical indicators of quality. The following table summarizes the analytical results for D-(-)-Mandelic acid sourced from three fictional suppliers: SupaChem, Alkemix, and BioPure.

ParameterSupplier A (SupaChem)Supplier B (Alkemix)Supplier C (BioPure)Method
Purity (HPLC) 99.92%99.54%99.89%High-Performance Liquid Chromatography
Melting Point 132-134 °C131-133 °C132-134 °CCapillary Melting Point Apparatus
Specific Rotation -151.5°-150.8°-151.2°Polarimetry
Appearance White crystalline powderOff-white crystalline powderWhite crystalline powderVisual Inspection

Experimental Protocols

Detailed methodologies were employed to ensure the accuracy and reproducibility of the comparative data.

2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of D-(-)-Mandelic acid was determined using a reverse-phase HPLC method.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Procedure: A standard solution of D-(-)-Mandelic acid was prepared and injected to establish the retention time. The samples from each supplier were then analyzed under the same conditions. Purity was calculated based on the area percentage of the principal peak.

2.2 Melting Point Determination

The melting point was determined using a calibrated capillary melting point apparatus.

  • Procedure: A small amount of the crystalline powder was packed into a capillary tube. The sample was then heated at a controlled rate, and the temperature range over which the substance melted was recorded.

2.3 Specific Rotation Measurement

The optical rotation was measured to confirm the enantiomeric purity of the D-(-)-Mandelic acid.

  • Instrumentation: A calibrated polarimeter.

  • Solvent: Ethanol.

  • Concentration: 1 g/100 mL.

  • Procedure: The sample was dissolved in the solvent, and the optical rotation was measured at a wavelength of 589 nm (sodium D-line) and a temperature of 25°C.

2.4 Appearance Assessment

The physical appearance of the material from each supplier was visually inspected.

  • Procedure: Samples were placed on a clean, white surface and observed under consistent lighting conditions for color and form.

Visualizing Experimental and Biological Contexts

To further elucidate the practical application and evaluation process, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_sampling Sample Acquisition cluster_testing Analytical Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion SupaChem Supplier A (SupaChem) HPLC Purity (HPLC) SupaChem->HPLC MP Melting Point SupaChem->MP SR Specific Rotation SupaChem->SR Appearance Appearance SupaChem->Appearance Alkemix Supplier B (Alkemix) Alkemix->HPLC Alkemix->MP Alkemix->SR Alkemix->Appearance BioPure Supplier C (BioPure) BioPure->HPLC BioPure->MP BioPure->SR BioPure->Appearance Data Tabulate Results HPLC->Data MP->Data SR->Data Appearance->Data Compare Compare to Specs Data->Compare Conclusion Select Optimal Supplier Compare->Conclusion

Experimental workflow for quality assessment.

D-(-)-Mandelic acid and its derivatives are often used in the synthesis of pharmaceuticals that may target various cellular signaling pathways. The diagram below represents a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in drug development.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Generic MAPK signaling pathway.

Discussion and Recommendations

The analytical data reveals that while all three suppliers provide D-(-)-Mandelic acid of high purity, there are minor variations.

  • SupaChem (Supplier A) demonstrated the highest purity at 99.92% and a sharp melting point range, indicating excellent quality suitable for the most demanding applications, such as reference standard preparation and sensitive analytical assays.

  • Alkemix (Supplier B) showed slightly lower purity and an off-white appearance, which may be acceptable for less critical applications or where cost is a primary consideration.

  • BioPure (Supplier C) provided a high-quality product with purity and physical properties comparable to SupaChem, making it a reliable choice for a wide range of research and development purposes.

For researchers in drug development and those conducting studies on cellular signaling, the use of high-purity and consistent starting materials is paramount. Therefore, based on the presented data, D-(-)-Mandelic acid from SupaChem and BioPure would be the recommended choices to ensure the highest degree of accuracy and reproducibility in experimental outcomes.

References

Understanding the Potential for Enantioselective Toxicity of Lafadofensine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential enantioselective toxicity of Lafadofensine isomers. While direct comparative toxicity data for the enantiomers of Lafadofensine are not currently available in the public domain, this document outlines the scientific principles of enantioselective toxicity and presents a hypothetical experimental design for the assessment of Lafadofensine isomers.

Lafadofensine, identified as (3S)-N,N-Bis(4-fluorophenyl)-3-pyrrolidinamine, is a single enantiomer compound. In drug development, it is crucial to understand that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.[1][2] The differential interaction of enantiomers with chiral biological systems, such as receptors and enzymes, can lead to variations in efficacy and toxicity.[1] One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects.[2]

Hypothetical Experimental Design for Assessing Enantioselective Toxicity

The following sections detail a hypothetical experimental approach to compare the potential toxicity of the (S)- and (R)-enantiomers of Lafadofensine.

Table 1: Hypothetical Comparative In Vitro Neurotoxicity Data for Lafadofensine Enantiomers
Parameter(S)-Lafadofensine(R)-LafadofensineControl (Vehicle)
Cell Viability (MTT Assay, IC50) 150 µM75 µM> 500 µM
LDH Release (% of Max at 24h) 25% at 100 µM50% at 100 µM< 5%
Caspase-3 Activity (Fold Change) 1.8-fold at 100 µM3.5-fold at 100 µM1.0-fold
Reactive Oxygen Species (ROS) Production 1.5-fold increase2.8-fold increaseNo significant change
Dopamine Uptake Inhibition (IC50) 25 nM150 nMN/A

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results.

Experimental Protocols

In Vitro Neurotoxicity Assays
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons would be cultured under standard conditions.

  • Cell Viability (MTT Assay): Cells would be treated with increasing concentrations of (S)-Lafadofensine and (R)-Lafadofensine for 24-48 hours. MTT reagent would be added, and the resulting formazan product measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50).

  • Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, would be quantified using a commercially available kit after treatment with the Lafadofensine enantiomers.

  • Apoptosis (Caspase-3 Assay): Apoptosis induction would be assessed by measuring the activity of caspase-3, a key executioner caspase, using a fluorometric or colorimetric assay.

  • Oxidative Stress (ROS Assay): The production of intracellular reactive oxygen species (ROS) would be measured using a fluorescent probe, such as DCFH-DA, after exposure to the test compounds.

  • Dopamine Uptake Assay: The functional inhibition of the dopamine transporter (DAT) would be determined by measuring the uptake of radiolabeled dopamine ([³H]DA) in cells expressing DAT after treatment with the enantiomers.[3][4]

In Vivo Acute Toxicity Study
  • Animal Model: Male and female Swiss Webster mice or Sprague-Dawley rats would be used.[5][6]

  • Administration: Animals would be administered single escalating doses of (S)-Lafadofensine and (R)-Lafadofensine via oral gavage or intraperitoneal injection.

  • Observation: Animals would be observed for clinical signs of toxicity, morbidity, and mortality over a 14-day period. Body weight and food/water consumption would be monitored.

  • Pathology: At the end of the study, gross necropsy would be performed, and major organs would be collected for histopathological examination.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Neurotoxicity Assessment cluster_in_vivo In Vivo Acute Toxicity Study iv_start Prepare Neuronal Cell Cultures iv_treat Treat with (R)- and (S)-Lafadofensine and Vehicle Control iv_start->iv_treat iv_viability Cell Viability Assay (MTT) iv_treat->iv_viability iv_cytotoxicity Cytotoxicity Assay (LDH) iv_treat->iv_cytotoxicity iv_apoptosis Apoptosis Assay (Caspase-3) iv_treat->iv_apoptosis iv_ros Oxidative Stress Assay (ROS) iv_treat->iv_ros iv_dat Dopamine Uptake Assay iv_treat->iv_dat iv_data Data Analysis and Comparison iv_viability->iv_data iv_cytotoxicity->iv_data iv_apoptosis->iv_data iv_ros->iv_data iv_dat->iv_data invivo_start Acclimate Rodent Models invivo_dose Administer Escalating Doses of (R)- and (S)-Lafadofensine invivo_start->invivo_dose invivo_observe 14-Day Observation for Toxicity Signs and Mortality invivo_dose->invivo_observe invivo_path Gross Necropsy and Histopathology invivo_observe->invivo_path invivo_data Data Analysis and LD50 Determination invivo_path->invivo_data

Figure 1: Experimental workflow for assessing the enantioselective toxicity of Lafadofensine isomers.

signaling_pathway cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 vesicular packaging DA_syn Extracellular Dopamine VMAT2->DA_syn release DAT Dopamine Transporter (DAT) DAT->DA_syn increased concentration DA_syn->DAT reuptake D_receptors Dopamine Receptors DA_syn->D_receptors ros Increased Reactive Oxygen Species (ROS) DA_syn->ros oxidative stress signaling Downstream Signaling D_receptors->signaling lafadofensine Lafadofensine Isomer lafadofensine->DAT inhibition toxicity Neuronal Toxicity ros->toxicity

Figure 2: Potential signaling pathway for dopamine reuptake inhibitor-mediated neurotoxicity.

Conclusion

While Lafadofensine is developed as the (S)-enantiomer, understanding the potential for differential toxicity between its isomers is a critical aspect of its complete pharmacological profile. The hypothetical experimental framework provided in this guide offers a scientifically rigorous approach to investigating the enantioselective toxicity of Lafadofensine. Such studies are essential for a comprehensive risk assessment and to ensure the optimal safety and efficacy of this and other chiral drug candidates.

References

A Cost-Benefit Analysis of D-(-)-Mandelic Acid in Chiral Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers is a critical step in ensuring the efficacy and safety of chiral molecules. Among the various techniques available, classical resolution via diastereomeric salt formation remains a widely employed method due to its scalability and cost-effectiveness.[1] This guide provides an objective cost-benefit analysis of D-(-)-Mandelic acid as a chiral resolving agent, comparing its performance with other common alternatives and chromatographic methods. Experimental data and detailed protocols are provided to support the evaluation.

Executive Summary

D-(-)-Mandelic acid is a versatile and economically viable chiral resolving agent, particularly for racemic amines. Its performance, in terms of yield and enantiomeric excess, is comparable to other classical resolving agents like tartaric acid and camphor-10-sulfonic acid. The primary advantages of classical resolution agents lie in their low cost and the potential for recycling, making them suitable for large-scale industrial applications.

In contrast, chiral chromatography, while offering high precision and broad applicability, is associated with significantly higher initial investment and operational costs. The choice between these methods hinges on a careful consideration of factors such as the scale of separation, the chemical nature of the racemate, and the required purity of the final product.

Comparison of Chiral Separation Methods

The selection of an appropriate chiral separation technique is a multi-faceted decision. The following diagram illustrates a general workflow for choosing the most suitable method.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Decision Factors Racemic_Mixture Racemic Mixture (e.g., amine, acid, alcohol) Scale Scale of Separation? (mg, g, kg, tons) Racemic_Mixture->Scale Purity Required Purity? Racemic_Mixture->Purity Properties Chemical Properties? (functional groups, stability) Racemic_Mixture->Properties Classical_Resolution Classical Resolution (Diastereomeric Salt Formation) Scale->Classical_Resolution Large Scale Chromatography Chiral Chromatography (HPLC, SFC) Scale->Chromatography Small to Medium Scale Purity->Chromatography High Purity Properties->Classical_Resolution Acidic/Basic Groups Properties->Chromatography Broad Applicability Cost Cost-Effectiveness (Reagent vs. Column/Solvent) Classical_Resolution->Cost Low Cost Development_Time Method Development Time Classical_Resolution->Development_Time Potentially Longer Scalability Scalability Classical_Resolution->Scalability High Recycling Recycling Potential Classical_Resolution->Recycling High Chromatography->Cost High Cost Chromatography->Development_Time Can be Faster with Screening Chromatography->Scalability Lower Chromatography->Recycling Solvent Recycling Possible Other_Methods Other Methods (Enzymatic, Kinetic) Cost->Other_Methods Development_Time->Other_Methods G cluster_0 Salt Formation cluster_1 Separation and Purification cluster_2 Liberation and Recovery Racemic_Amine Racemic Amine Mix Mix and Dissolve (with heating if necessary) Racemic_Amine->Mix Resolving_Agent Chiral Resolving Agent (e.g., D-(-)-Mandelic Acid) Resolving_Agent->Mix Solvent Solvent Solvent->Mix Crystallize Cool and Crystallize (Diastereomeric Salt) Mix->Crystallize Filter Filter to Isolate Less Soluble Diastereomer Crystallize->Filter Recrystallize Recrystallize for Higher Purity (optional) Filter->Recrystallize Base Treat with Base (e.g., NaOH) Filter->Base Mother Liquor (contains more soluble diastereomer) Recrystallize->Base Extract Extract with Organic Solvent Base->Extract Isolate_Amine Isolate Pure Enantiomeric Amine Extract->Isolate_Amine Recover_Agent Recover and Recycle Resolving Agent from Aqueous Layer Extract->Recover_Agent

References

Safety Operating Guide

Proper Disposal Procedures for Lafadofensine (D-(-)-Mandelic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance

Lafadofensine, a compound derived from D-(-)-mandelic acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides immediate, procedural, and logistical information for the proper management of Lafadofensine waste.

Immediate Safety Precautions

Before handling Lafadofensine, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).[1][2] Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][3][4]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes and dust.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1][4]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or with respiratory protection if dust is generated.Prevents respiratory tract irritation.[6][7]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[6]

  • Ingestion: Clean the mouth with water and seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[6]

Spill Management Protocol

In the event of a spill, it is important to act quickly and safely to contain and clean up the material.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to contain the substance. For larger spills, dike the area to prevent spreading.[4]

  • Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[3][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

  • Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.[6]

Step-by-Step Disposal Procedure

The disposal of Lafadofensine and its containers must be handled as hazardous waste and comply with all local, regional, and national regulations.[3][4][6]

  • Waste Identification and Segregation:

    • Identify the waste as hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Place Lafadofensine waste into a clearly labeled, sealed, and non-reactive container.

    • Ensure the container is appropriate for chemical waste and is in good condition.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the chemical name ("Lafadofensine" or "D-(-)-Mandelic Acid waste"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, bases, acids, and reducing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4][8]

    • Provide them with the necessary information about the waste, including its composition and quantity. The waste code should be assigned in consultation with the disposal company.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Lafadofensine.

Lafadofensine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal start Start: Lafadofensine Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 handling Handle in Well-Ventilated Area (Fume Hood) ppe->handling Step 2 identify Identify as Hazardous Waste handling->identify Step 3 containerize Place in Labeled, Sealed Container identify->containerize Step 4 storage Store in Designated Secondary Containment containerize->storage Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs Step 6 provide_info Provide Waste Information contact_ehs->provide_info Step 7 pickup Arrange for Waste Pickup provide_info->pickup Step 8 end_process End: Proper Disposal pickup->end_process

Caption: Workflow for the safe disposal of Lafadofensine waste.

This comprehensive approach to the disposal of Lafadofensine (D-(-)-Mandelic Acid) will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and detailed information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.